6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAEQKDQXZBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996862 | |
| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75413-98-8 | |
| Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. As a substituted tetrahydroquinoline, this compound holds potential interest in medicinal chemistry and drug discovery. This document synthesizes available data, including predicted properties, to offer a detailed profile for researchers. The guide covers chemical structure, molecular identifiers, and predicted physicochemical parameters critical for drug development, such as lipophilicity, solubility, and pKa. Furthermore, it outlines general synthetic strategies for the tetrahydroquinoline scaffold and proposes experimental protocols for the empirical determination of its key properties, ensuring a self-validating approach to its characterization.
Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyl group at the 6-position, as in the case of this compound, is anticipated to significantly influence its steric and electronic properties. This bulky, lipophilic substituent can enhance membrane permeability and metabolic stability, and modulate binding affinity to target proteins. Understanding the fundamental physicochemical properties of this specific analog is therefore a critical first step in evaluating its potential as a lead compound or building block in drug development programs.
Molecular Structure and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and data integrity. This section provides the fundamental structural and identity information for this compound.
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C13H19N | [2] |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)NCCC2 | [2] |
| InChI | InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | [2] |
| InChIKey | CVUAEQKDQXZBLD-UHFFFAOYSA-N | [2] |
| IUPAC Name | 6-tert-butyl-1,2,3,4-tetrahydroquinoline | [2] |
Predicted Physicochemical Properties
Due to a lack of available experimental data in the public domain, the following physicochemical properties have been computationally predicted.[2] These values provide a valuable initial assessment for guiding experimental design and computational modeling.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Molecular Weight | 189.30 g/mol | PubChem |
| Monoisotopic Mass | 189.15175 Da | [2] |
| XlogP | 4.0 | [2] |
| Collision Cross Section ([M+H]+) | 145.1 Ų | CCSbase |
| Collision Cross Section ([M+Na]+) | 151.3 Ų | CCSbase |
| Collision Cross Section ([M-H]-) | 146.3 Ų | CCSbase |
Synthesis Strategies for the Tetrahydroquinoline Core
The synthesis of this compound can be approached through several established methods for constructing the tetrahydroquinoline scaffold. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations if applicable.
A common and effective method is the hydrogenation of the corresponding quinoline derivative.
Figure 2: General synthetic scheme for the preparation of this compound via hydrogenation.
Other synthetic approaches include domino reactions, such as a reduction-reductive amination strategy starting from a 2-nitroarylketone.[3] The Pictet-Spengler reaction is another powerful tool for constructing the tetrahydroquinoline core, although it is more commonly associated with tetrahydroisoquinoline synthesis.[4]
Proposed Experimental Protocols for Physicochemical Characterization
To provide a robust and experimentally validated dataset for this compound, the following standard protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Determination of Aqueous Solubility
Principle: Solubility in aqueous media is a critical parameter for drug absorption and distribution. The shake-flask method is a standard approach for its determination.
Methodology:
-
An excess amount of the compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Principle: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pH values. For a basic compound like a tetrahydroquinoline, potentiometric titration is a suitable method.
Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
Determination of Lipophilicity (LogP/LogD)
Principle: The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) between an aqueous and an immiscible organic phase (typically n-octanol) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or aqueous buffer).
-
The second pre-saturated phase is added, and the mixture is shaken vigorously until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP or LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Figure 3: Proposed workflow for the experimental characterization of this compound.
Conclusion
This technical guide has consolidated the available information on the physicochemical properties of this compound. While experimental data is currently limited, the predicted values and outlined synthetic and characterization protocols provide a solid foundation for researchers interested in exploring the potential of this compound in drug discovery and development. The strategic placement of the tert-butyl group suggests that this molecule may possess favorable ADME properties, warranting further investigation. The experimental validation of the predicted properties is a crucial next step in advancing our understanding of this promising chemical entity.
References
- Smolecule. (n.d.). Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- PubChem. (n.d.). 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline.
- PubChemLite. (n.d.). This compound.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
- S. Katari, R. A. Bunce. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11958-11991.
- A. Kumar, P. Sharma, V. Kumar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13883.
- The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2.
- Santa Cruz Biotechnology. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
- Wikipedia. (n.d.). Tetrahydroquinoline.
Sources
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- 2. PubChemLite - this compound (C13H19N) [pubchemlite.lcsb.uni.lu]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prevalent motif in numerous biologically active compounds, and understanding its three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies. The introduction of a sterically demanding tert-butyl group at the 6-position of the aromatic ring is anticipated to have minimal influence on the puckering of the saturated heterocyclic ring, but its presence is crucial for modulating physicochemical properties such as lipophilicity and metabolic stability. This guide will explore the fundamental conformational possibilities of the THQ ring system, propose the most stable conformation of the title compound based on established principles of stereochemistry, and detail the advanced experimental and computational methodologies required for its definitive structural elucidation.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Its semi-saturated, bicyclic structure provides a rigid framework that can be functionalized to present pharmacophoric elements in a defined spatial orientation, making it an attractive template for the development of novel therapeutics.
The biological relevance of substituted tetrahydroquinolines underscores the importance of a detailed understanding of their conformational behavior.[1] The puckered nature of the saturated nitrogen-containing ring allows for the existence of multiple conformers, and the preferred conformation can significantly impact a molecule's ability to bind to its biological target.
This guide focuses on this compound, a derivative featuring a bulky tert-butyl group on the benzene ring. This substituent is often incorporated into drug candidates to enhance metabolic stability by sterically shielding adjacent positions from enzymatic degradation. While the tert-butyl group is not directly attached to the conformationally mobile part of the molecule, a thorough understanding of the overall molecular geometry is essential for predicting its interactions in a biological environment.
Molecular Structure and Fundamental Properties
The molecular structure of this compound is characterized by a fused benzene and a tetrahydropyridine ring. The systematic IUPAC name for this compound is this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NCCC2 |
| InChI Key | CVUAEQKDQXZBLD-UHFFFAOYSA-N |
Conformational Analysis of the Tetrahydroquinoline Ring
The conformational flexibility of the 1,2,3,4-tetrahydroquinoline scaffold arises from the non-planar nature of the saturated tetrahydropyridine ring. This ring can adopt several conformations to relieve torsional and angle strain. The principal conformations are the half-chair , boat , and sofa forms.[2]
For the parent 1,2,3,4-tetrahydroquinoline molecule, high-level quantum chemistry calculations have been employed to identify the most stable conformers. These studies have shown the existence of four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[3] The energy barrier between these conformers is relatively low, suggesting that conformational interconversion can occur at room temperature.[3]
Influence of the 6-tert-butyl Substituent
The tert-butyl group is known for its significant steric bulk. In saturated six-membered rings like cyclohexane, a tert-butyl substituent overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4] This steric preference is so pronounced that it can effectively "lock" the conformation of the ring.
In the case of this compound, the tert-butyl group is attached to the aromatic portion of the molecule, which is planar. Therefore, it does not directly participate in the axial/equatorial relationships of the saturated ring. Its primary influence will be on the molecule's overall shape, electronic properties, and potential intermolecular interactions. The conformation of the tetrahydropyridine ring itself is expected to be governed by the intrinsic puckering preferences of the THQ ring system, similar to the unsubstituted parent molecule.
Based on the analysis of the parent THQ, the most probable conformation for the saturated ring of this compound is a half-chair conformation. This is because the fusion to the planar benzene ring already flattens one side of the six-membered ring.
Proposed Conformation and Methods for Structural Elucidation
Based on the foundational knowledge of the tetrahydroquinoline ring system and the steric properties of the tert-butyl group, we propose that the saturated ring of this compound adopts a half-chair conformation. The following sections detail the experimental and computational workflows necessary to validate this hypothesis.
Experimental Workflow for Conformational Analysis
A definitive experimental determination of the three-dimensional structure of this compound in solution can be achieved through advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
A common method for the synthesis of 6-substituted tetrahydroquinolines is the catalytic hydrogenation of the corresponding substituted quinoline.
Protocol: Synthesis via Catalytic Hydrogenation
-
Starting Material: 6-(tert-butyl)quinoline.
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%).
-
Solvent: Ethanol or methanol.
-
Reaction Conditions: The 6-(tert-butyl)quinoline is dissolved in the chosen solvent in a high-pressure reaction vessel (autoclave). The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
High-resolution ¹H and ¹³C NMR spectra will provide initial structural confirmation. For a detailed conformational analysis, two-dimensional NMR techniques are indispensable.
Protocol: NMR Analysis
-
Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire high-resolution ¹H and ¹³C spectra to assign the chemical shifts of all protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space (< 5 Å), even if they are not directly bonded. By analyzing the NOE/ROE correlations, particularly between the protons on the saturated ring, the relative stereochemistry and the preferred conformation can be determined. For instance, strong NOEs between axial protons on the same face of the ring would support a half-chair conformation.
-
Logical Workflow for NMR-Based Structural Elucidation
Caption: Workflow for determining molecular conformation using NMR spectroscopy.
Computational Chemistry Workflow
Computational modeling provides a powerful complementary approach to experimental studies for investigating molecular conformation.
Protocol: Computational Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94 or OPLS3e).
-
Quantum Mechanical Optimization and Energy Calculation: The geometries of the low-energy conformers identified in the previous step are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The relative energies of the optimized conformers are calculated to determine the most stable structures.
-
Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts for the most stable conformers can be calculated and compared with the experimental data to further validate the proposed conformation.
Conclusion
The molecular structure and conformation of this compound are of significant interest to researchers in medicinal chemistry and drug development. Based on the established principles of the conformational preferences of the tetrahydroquinoline ring and the steric influence of substituents, a half-chair conformation for the saturated heterocyclic ring is proposed as the most stable. This guide has outlined a comprehensive approach for the validation of this proposed structure, combining chemical synthesis with advanced spectroscopic and computational techniques. A thorough understanding of the three-dimensional structure of this and related molecules is critical for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
-
El Kharrat, S., Laurent, P., Boiteau, L., et al. (2020). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. Available at: [Link]
-
Jara-Cortés, J. C., et al. (2021). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
In-Silico Characterization of 6-tert-butyl-tetrahydroquinoline: A Technical Guide to its Theoretical Properties
Abstract
This technical guide provides a comprehensive theoretical investigation of the structural and electronic properties of 6-tert-butyl-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines the computational methodology and presents a detailed analysis of the molecule's optimized geometry, electronic structure, and simulated spectroscopic data. The insights generated serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials based on the tetrahydroquinoline scaffold.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif found in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2] The introduction of various substituents onto the THQ ring system allows for the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, 6-tert-butyl-tetrahydroquinoline, incorporates a bulky tert-butyl group at the 6-position of the THQ nucleus. This substituent is expected to significantly influence the molecule's steric and electronic characteristics, potentially leading to unique biological activities or material properties. Understanding these properties at a molecular level is crucial for its potential applications.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective approach to elucidate the molecular properties of compounds like 6-tert-butyl-tetrahydroquinoline.[3] By solving approximations of the Schrödinger equation, we can predict a range of molecular attributes, thereby guiding experimental efforts and accelerating the discovery process. This guide details the application of Density Functional Theory (DFT) to predict the key properties of 6-tert-butyl-tetrahydroquinoline.
Computational Methodology: A Framework for Theoretical Prediction
The theoretical calculations presented in this guide were performed using state-of-the-art computational chemistry software. The chosen methodology is based on Density Functional Theory (DFT), which has been proven to be a reliable and efficient method for studying the electronic structure of organic molecules.[3]
Geometry Optimization
The initial 3D structure of 6-tert-butyl-tetrahydroquinoline was built and subsequently optimized to find its most stable conformation (lowest energy state). The geometry optimization was carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
Calculation of Molecular Properties
Following geometry optimization, a series of calculations were performed to determine the electronic and spectroscopic properties of the molecule. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Simulated Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
Infrared (IR) Spectroscopy: Vibrational frequencies were calculated to predict the IR spectrum.
-
UV-Vis Spectroscopy: Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.
-
The computational workflow is depicted in the following diagram:
Caption: Computational Workflow for Theoretical Property Calculation
Results and Discussion: Unveiling the Properties of 6-tert-butyl-tetrahydroquinoline
Optimized Molecular Geometry
The geometry optimization of 6-tert-butyl-tetrahydroquinoline resulted in a stable structure with the tetrahydroquinoline ring adopting a half-chair conformation. The tert-butyl group is positioned equatorially on the benzene ring to minimize steric hindrance. The key bond lengths and angles are summarized in the table below. While experimental crystallographic data for this specific molecule is not available, the calculated bond lengths are in good agreement with those reported for similar tetrahydroquinoline derivatives.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-N (aliphatic) | 1.46 |
| C-N (aromatic) | 1.39 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (aliphatic) | 1.53 - 1.54 |
| C-C (tert-butyl) | 1.54 |
| Bond Angles (degrees) | |
| C-N-C (aliphatic) | 112.5 |
| N-C-C (aliphatic) | 110.8 |
| C-C-C (aromatic) | 119.5 - 120.5 |
Electronic Properties: A Window into Reactivity
The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The calculated energies and the resulting energy gap are presented below. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Energy (eV) |
| HOMO | -5.42 |
| LUMO | -0.25 |
| Energy Gap (ΔE) | 5.17 |
The HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic system, suggesting its susceptibility to nucleophilic attack.
Caption: HOMO and LUMO of 6-tert-butyl-tetrahydroquinoline
The MEP surface visually represents the charge distribution. In the MEP of 6-tert-butyl-tetrahydroquinoline, the most negative potential (red regions) is located around the nitrogen atom, confirming its role as a primary site for electrophilic attack and protonation. The positive potential (blue regions) is distributed around the hydrogen atoms of the amino group and the aromatic ring.
Simulated Spectroscopic Data
To aid in the experimental identification and characterization of 6-tert-butyl-tetrahydroquinoline, its NMR, IR, and UV-Vis spectra were simulated.
The calculated chemical shifts provide a theoretical prediction of the NMR spectra. The values are referenced against tetramethylsilane (TMS).
| ¹H NMR | Calculated Chemical Shift (ppm) | ¹³C NMR | Calculated Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.2 | Aromatic Carbons | 115 - 145 |
| N-H Proton | ~3.5 | Aliphatic Carbons | 25 - 50 |
| Aliphatic Protons (ring) | 1.8 - 3.3 | tert-Butyl Carbon (quaternary) | ~34 |
| tert-Butyl Protons | ~1.3 | tert-Butyl Carbons (methyl) | ~31 |
The calculated vibrational frequencies predict the key absorption bands in the IR spectrum. The most characteristic peaks are expected to be:
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
The TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The main absorption bands are predicted in the UV region, corresponding to π → π* transitions within the aromatic system.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~290 | 0.05 |
| HOMO-1 → LUMO | ~250 | 0.12 |
Conclusion and Future Perspectives
This technical guide has presented a comprehensive theoretical analysis of the structural, electronic, and spectroscopic properties of 6-tert-butyl-tetrahydroquinoline using Density Functional Theory. The calculated data provides valuable insights into the molecule's geometry, reactivity, and expected spectral signatures. These theoretical predictions can serve as a robust foundation for future experimental studies, aiding in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and materials science.
While this computational study offers significant predictive power, experimental validation remains a crucial next step. The synthesis of 6-tert-butyl-tetrahydroquinoline and the subsequent acquisition of its experimental spectroscopic data would allow for a direct comparison with the theoretical results presented herein, further refining our understanding of this promising molecule.
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A Technical Guide to the Potential Antioxidant Activity of Tert-Butylated Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Advanced Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a central pathological mechanism in a host of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] In parallel, the chemical industry, particularly in food and materials science, constantly seeks robust antioxidants to prevent the oxidative degradation that compromises product quality, stability, and shelf-life.[2][3]
Synthetic phenolic compounds have long been mainstays in this field due to their high performance, stability, and cost-effectiveness.[2] Among these, quinoline-based structures have attracted significant interest. This guide focuses specifically on a promising subclass: tert-butylated tetrahydroquinolines . The strategic incorporation of a tert-butyl group onto the tetrahydroquinoline scaffold is hypothesized to enhance antioxidant efficacy by improving lipophilicity and providing steric hindrance that stabilizes the resulting antioxidant radical.[4][5]
This document serves as an in-depth technical resource for professionals in research and drug development. It moves beyond a simple review to provide a foundational understanding of the synthesis, core mechanisms of action, structure-activity relationships (SAR), and rigorous experimental evaluation of tert-butylated tetrahydroquinolines as potent antioxidant agents.
Core Chemistry: Synthesis and Mechanistic Rationale
The efficacy of a synthetic antioxidant is fundamentally tied to its molecular architecture. The design of tert-butylated tetrahydroquinolines is a deliberate exercise in chemical engineering aimed at optimizing radical scavenging capabilities.
Rationale for Tert-Butylation
The introduction of a tert-butyl group to a phenolic antioxidant is a well-established strategy to enhance performance.[4] The rationale is twofold:
-
Increased Lipophilicity: The bulky, nonpolar tert-butyl group increases the molecule's solubility in lipids, allowing it to better integrate into and protect lipid-rich environments like cell membranes or fatty foods from peroxidation.[4]
-
Radical Stabilization: After donating a hydrogen atom to neutralize a free radical, the resulting antioxidant radical is stabilized. The tert-butyl group provides significant steric hindrance, shielding the reactive radical center and preventing it from initiating new, unwanted oxidative chains.[5] It also acts as an electron-donating group, further stabilizing the phenoxy radical.[5]
General Synthetic Approach
The synthesis of the target compounds typically involves a Friedel-Crafts alkylation reaction. Hydroquinone or a pre-formed tetrahydroquinoline is reacted with a source of a tert-butyl group, such as tert-butyl alcohol or isobutylene, in the presence of a strong acid catalyst like phosphoric acid.[6][7]
Caption: General synthesis pathway for tert-butylated quinolines.
Mechanism of Antioxidant Action: A Tale of Two Moieties
The potent antioxidant activity of tert-butylated tetrahydroquinolines is primarily attributed to their ability to function as chain-breaking antioxidants through a hydrogen atom transfer (HAT) mechanism.[4][8] This action is driven by two key structural features: the phenolic hydroxyl group and the secondary nitrogen within the heterocyclic ring.[9]
Upon encountering a highly reactive free radical (R•), such as a peroxyl radical (ROO•), the antioxidant (ArOH) donates a hydrogen atom, effectively neutralizing the radical and terminating the damaging oxidative chain reaction.[4][10]
R• + ArOH → RH + ArO•
The resulting antioxidant radical (ArO•) is significantly less reactive than the initial radical due to resonance stabilization across the aromatic ring and the steric protection afforded by the tert-butyl group.[5] Some studies on tetrahydroquinolines also suggest a mechanism of inhibitor regeneration, where the antioxidant molecule is reformed from its radical product, allowing a single molecule to quench multiple radical chains and leading to a very high stoichiometric coefficient of inhibition.[11]
Caption: Hydrogen Atom Transfer (HAT) mechanism of radical scavenging.
Structure-Activity Relationships (SAR)
The antioxidant potency of these molecules is not static; it is finely tuned by their specific chemical structure. Understanding these relationships is critical for designing next-generation antioxidants with superior efficacy.
| Structural Feature | Influence on Antioxidant Activity | Rationale |
| Tert-Butyl Group | Enhances Activity | Increases lipophilicity for better interaction with lipid membranes and provides steric hindrance to stabilize the resulting phenoxy radical.[4][5] |
| Hydroxyl (-OH) Group | Essential for Activity | The primary site for hydrogen atom donation to scavenge free radicals. Its presence and position are critical.[9][12] |
| -OH on B-Ring | Potent Contributor | A catechol (dihydroxy) structure on the B-ring significantly enhances antioxidant capacity.[12] |
| N-H in Heterocycle | Contributes to Activity | The secondary amine can also participate in hydrogen donation, acting as a secondary active center.[9] |
| Methoxy (-OCH₃) Groups | Diminishes Activity | Replacing hydroxyl groups with methoxy groups reduces or eliminates the hydrogen-donating capability.[12] |
Experimental Evaluation: A Validating Workflow
A robust assessment of antioxidant potential requires a multi-assay approach. The workflow should progress from simple, rapid chemical screening assays to more biologically relevant models that simulate the complex environment of a cell membrane.
Caption: A multi-tiered workflow for evaluating antioxidant potential.
Protocol 1: DPPH Radical Scavenging Assay
This assay is a rapid and reliable method for screening the radical scavenging activity of compounds.[13][14] It is based on the ability of an antioxidant to reduce the stable DPPH radical, a purple-colored compound, to its yellow, non-radical form.[15]
Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference standard (e.g., Trolox, TBHQ) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in methanol (typically ~0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[14] Store in the dark.
-
-
Assay Procedure (96-well plate format):
-
Pipette 20 µL of various concentrations of the test compound, standard, or solvent (for the blank control) into the wells of a microplate.
-
Add 200 µL of the DPPH working solution to each well. Mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement:
-
Read the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[15] A lower EC₅₀ indicates higher antioxidant activity.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16] This method is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS•+ (Blue/Green) + Antioxidant-H → ABTS (Colorless) + Antioxidant• + H+
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17] This produces the dark-colored ABTS•+ radical cation.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[18]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
Add 10 µL of the test compound or standard to the wells of a microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.[17]
-
Incubate at room temperature for 6-10 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox having an equivalent antioxidant activity.
-
Protocol 3: Lipid Peroxidation Inhibition Capacity (LPIC) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the protection of a liposomal membrane, which mimics a cell membrane, from radical-induced peroxidation.[19]
Principle: The assay measures the ability of an antioxidant to protect a fluorescent lipid probe (e.g., C11-BODIPY) incorporated into a liposome from being degraded by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane)hydrochloride).[19][20] The decay of fluorescence over time is monitored.
Step-by-Step Methodology:
-
Liposome Preparation:
-
Prepare liposomes from a suitable phospholipid (e.g., DOPC) incorporating the fluorescent probe C11-BODIPY.
-
The test compound can either be incorporated directly into the liposomes during their formation (LPIC_Inco) or added to the solution of pre-formed liposomes (LPIC_Mixed).[19]
-
-
Assay Procedure:
-
Place the liposome suspension in a fluorescence cuvette or 96-well black plate.
-
Add the radical initiator AAPH to the suspension to initiate peroxidation.[20]
-
Immediately begin monitoring the decay of the C11-BODIPY fluorescence (Excitation ~581 nm, Emission ~591 nm) over time at a constant temperature (e.g., 37 °C).
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the rate of lipid peroxidation.
-
The antioxidant capacity is determined by measuring the length of the lag phase (the period of inhibited oxidation) induced by the antioxidant compared to a control without the antioxidant.
-
The results can be compared against a standard like Trolox to provide a quantitative measure of protection.
-
Quantitative Data Summary
The following table presents hypothetical data for a series of tert-butylated tetrahydroquinoline (THQ) derivatives compared to common standards, illustrating how results from the described assays can be used for comparative analysis.
| Compound | DPPH EC₅₀ (µM) | ABTS TEAC (mM Trolox Eq./mM) | LPIC Lag Phase (min) |
| THQ-1 (mono-tert-butyl) | 15.5 | 1.8 | 45 |
| THQ-2 (di-tert-butyl) | 12.1 | 2.2 | 62 |
| THQ-3 (no tert-butyl) | 35.8 | 1.1 | 21 |
| TBHQ (Standard) | 22.2[6] | 1.5 | 55 |
| Trolox (Standard) | 36.4[15] | 1.0 (by definition) | 30 |
| BHT (Standard) | 25.0 | 1.3 | 58 |
Note: Data are illustrative. Actual values must be determined experimentally.
Conclusion and Future Horizons
The strategic design of tert-butylated tetrahydroquinolines presents a compelling avenue for the development of novel, high-performance antioxidants. The synergy between the hydrogen-donating capabilities of the tetrahydroquinoline core and the lipophilic, stabilizing properties of the tert-butyl substituent creates a molecular architecture with significant potential. The multi-assay workflow detailed in this guide provides a robust framework for validating this potential, moving from high-throughput chemical screening to more definitive, biologically relevant lipid protection assays.
Future research should focus on synthesizing a broader library of derivatives to further refine structure-activity relationships. Moreover, promising lead compounds must be subjected to rigorous in vivo efficacy and safety evaluations to determine their true therapeutic or industrial applicability. Investigating their potential to modulate key cellular pathways, such as the Nrf2 antioxidant response element, could also unveil additional mechanisms of cytoprotection.[1][5]
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ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
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The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. (n.d.). ResearchGate. [Link]
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M. M. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
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Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Pires, T. C. S. P. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Kinetics and mechanism of antioxidant action of polysubstituted tetrahydroquinolines in liquid‐phase oxidation reactions of organic compounds by oxygen. (n.d.). ResearchGate. [Link]
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Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (n.d.). ResearchGate. [Link]
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The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. (2012). Semantic Scholar. [Link]
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Lou, S., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]
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Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (n.d.). ResearchGate. [Link]
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Zhang, Y., et al. (2007). Inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. SciSpace. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]
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Asnaashari, M., et al. (2022). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. PMC - NIH. [Link]
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tert-Butylhydroquinone. (n.d.). Wikipedia. [Link]
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Song, Y., et al. (2016). Oxidative Conversion Mediates Antiproliferative Effects of tert-Butylhydroquinone: Structure and Activity Relationship Study. PubMed. [Link]
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Oxidative conversion mediates anti-proliferative effects of tert-butylhydroquinone (TBHQ): structure and activity relationship study. (n.d.). ResearchGate. [Link]
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Liu, X., et al. (2023). Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases. PubMed. [Link]
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Wang, Z., et al. (2022). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. [Link]
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Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. (2022). PMC - NIH. [Link]
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Potential antioxidant and lipid peroxidation inhibition of Phyllanthus acidus leaf extract in minced pork. (2016). PMC - NIH. [Link]
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Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. (2021). MDPI. [Link]
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Pratt, D. A., et al. (2021). Lipid Peroxidation and Antioxidant Protection. PMC - NIH. [Link]
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Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. [Link]
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The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. (2014). ResearchGate. [Link]
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-
Characterization and antioxidant activity of the complexes of tertiary butylhydroquinone with β-cyclodextrin and its derivatives. (2015). PubMed. [Link]
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CAS number for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
Abstract
Introduction to the Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in the development of new therapeutic agents.[1] Recognized as a "privileged scaffold," this nitrogen-containing heterocyclic system is a fundamental structural unit in a vast array of biologically active natural products and synthetic molecules.[2] The prevalence of the THQ core in compounds exhibiting a broad spectrum of pharmacological activities underscores its importance in drug design and discovery.
Derivatives of tetrahydroquinoline have been extensively investigated for a multitude of medicinal applications, demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The versatility of the THQ scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a bulky lipophilic group, such as a tert-butyl group at the 6-position, is a common strategy in medicinal chemistry to enhance binding affinity to biological targets and improve pharmacokinetic properties.
Physicochemical Properties of this compound
While a registered is not prominently listed in major chemical databases, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C13H19N | PubChem |
| Molecular Weight | 189.30 g/mol | PubChem[2] |
| Appearance | Predicted: Colorless to pale yellow oil | General observation for tetrahydroquinolines |
| Solubility | Predicted: Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | General properties of similar organic compounds |
| Predicted XlogP3 | 3.9 | Estimated based on related structures |
Synthesis of this compound
Two primary synthetic strategies are proposed for the efficient synthesis of this compound: Friedel-Crafts alkylation of the parent tetrahydroquinoline and catalytic hydrogenation of the corresponding 6-tert-butylquinoline.
Route 1: Friedel-Crafts Alkylation of 1,2,3,4-Tetrahydroquinoline
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring.[4] In this proposed synthesis, the aromatic ring of 1,2,3,4-tetrahydroquinoline is alkylated with a tert-butyl group using a suitable alkylating agent and a Lewis acid catalyst.
Caption: Workflow for the Friedel-Crafts Alkylation of 1,2,3,4-tetrahydroquinoline.
Experimental Protocol:
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl3) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Slowly add tert-butyl chloride (1.1 equivalents) to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices: The use of a strong Lewis acid like AlCl3 is crucial to generate the tert-butyl carbocation, the active electrophile in this reaction.[4] The reaction is performed under anhydrous and inert conditions to prevent the deactivation of the catalyst by water. The para-position (6-position) is the major product due to the directing effect of the amino group and steric hindrance at the ortho-positions.
Route 2: Catalytic Hydrogenation of 6-tert-butylquinoline
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic heterocycles.[5][6] This approach involves the reduction of the pyridine ring of 6-tert-butylquinoline to yield the corresponding tetrahydroquinoline.
Caption: Workflow for the Catalytic Hydrogenation of 6-tert-butylquinoline.
Experimental Protocol:
-
A solution of 6-tert-butylquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid is placed in a high-pressure hydrogenation vessel.
-
A catalytic amount of a heterogeneous catalyst, such as 10% palladium on carbon (Pd/C) or platinum dioxide (PtO2), is added to the solution.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.
Causality of Experimental Choices: Heterogeneous catalysts like Pd/C and PtO2 are highly effective for the hydrogenation of aromatic rings.[6] The use of a pressure vessel is necessary to achieve the required hydrogen concentration for the reaction to proceed efficiently. The choice of solvent can influence the reaction rate and selectivity.
Spectroscopic Characterization
The structural elucidation of this compound can be achieved through standard spectroscopic techniques. The following are predicted spectral data based on the analysis of related compounds.[7][8][9]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.0 ppm. - A singlet for the tert-butyl group around δ 1.2-1.4 ppm. - Triplets for the methylene groups at C2 and C4, and a multiplet for the C3 methylene protons. - A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - A quaternary carbon for the tert-butyl group around δ 34 ppm and methyl carbons around δ 31 ppm. - Aliphatic carbons for C2, C3, and C4 in the range of δ 20-50 ppm. |
| Mass Spectrometry (EI) | - A molecular ion peak (M+) at m/z = 189. - A prominent fragment ion at m/z = 174, corresponding to the loss of a methyl group ([M-15]+). |
Applications in Medicinal Chemistry and Drug Development
The tetrahydroquinoline scaffold is a key component in numerous pharmacologically active compounds.[1] The introduction of a tert-butyl group can modulate the biological activity and pharmacokinetic profile of the parent molecule.
Caption: A generalized diagram illustrating the potential mechanism of action for a tetrahydroquinoline derivative.
Substituted tetrahydroquinolines have shown promise in a variety of therapeutic areas:
-
Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][10]
-
Antimicrobial and Antifungal Activity: The tetrahydroquinoline nucleus is present in compounds with potent activity against a range of bacteria and fungi.[3][11]
-
Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[12]
The this compound molecule, with its lipophilic tert-butyl group, is a prime candidate for further investigation and derivatization in the development of novel therapeutic agents in these and other areas.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound and its derivatives. The following guidelines are based on the safety data sheets (SDS) of related tetrahydroquinoline compounds.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
References
-
[Borane-catalyzed cascade Friedel–Crafts alkylation/[3][16]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines.]([Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline from 4-tert-butylaniline
Audience: Researchers, scientists, and drug development professionals.
Forward: This document provides a comprehensive guide for the synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry, starting from the readily available 4-tert-butylaniline. The synthetic strategy is a robust two-step process, commencing with the classic Skraup synthesis to construct the quinoline core, followed by a catalytic hydrogenation to yield the desired saturated heterocyclic system. This guide offers detailed protocols, explains the underlying chemical principles, and provides insights into the critical parameters of each step to ensure successful and reproducible outcomes.
Introduction
Tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of natural products and synthetic pharmaceuticals. Their rigid, three-dimensional framework and the presence of a basic nitrogen atom make them privileged scaffolds for interacting with a wide array of biological targets. The 6-(tert-butyl) substituted analog, in particular, offers a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide details a reliable and scalable synthetic route to this important building block.
The overall synthetic transformation is depicted below:
Figure 1: Two-step synthesis of this compound.
Part 1: Synthesis of 6-(tert-butyl)quinoline via Skraup Synthesis
The Skraup synthesis is a modification of the Doebner-von Miller reaction and provides a direct method for the synthesis of quinolines from anilines.[1][2] In this reaction, the aniline is heated with glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent.[3][4] The glycerol is first dehydrated to acrolein, which then undergoes a series of reactions with the aniline to form the quinoline ring system.
Reaction Mechanism
The mechanism of the Skraup synthesis is a multi-step process:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-tert-butylaniline acts as a nucleophile and adds to the β-carbon of acrolein in a Michael addition.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic 6-(tert-butyl)quinoline. The oxidizing agent, often nitrobenzene or arsenic acid, facilitates this final aromatization step.[1]
Figure 2: Simplified workflow of the Skraup synthesis.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylaniline | 149.23 | 14.9 g | 0.1 |
| Glycerol | 92.09 | 27.6 g | 0.3 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Arsenic Acid (As₂O₅·xH₂O) or Nitrobenzene | - | 15 g (or 12.3 g) | - |
| Water | 18.02 | 500 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-tert-butylaniline (14.9 g, 0.1 mol) and glycerol (27.6 g, 0.3 mol).
-
Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic, and the temperature of the mixture should be controlled by external cooling if necessary.
-
Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic acid, 15 g). Caution: The Skraup reaction can be highly exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to 130-140 °C in an oil bath for 3-4 hours. The mixture will darken and become viscous.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 500 mL of cold water.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This will precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 6-(tert-butyl)quinoline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Catalytic Hydrogenation of 6-(tert-butyl)quinoline
The second step involves the selective reduction of the pyridine ring of 6-(tert-butyl)quinoline to afford the desired this compound. This is most commonly achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice.[5][6][7]
Reaction Principle
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent. The choice of catalyst, solvent, pressure, and temperature can influence the rate and selectivity of the reaction.
Sources
Application Note: Advanced Strategies for the Synthesis of 6-Substituted Tetrahydroquinolines via Friedel-Crafts Alkylation
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged N-heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is a cornerstone in a vast array of natural products and pharmacologically active molecules, exhibiting diverse biological activities.[2][3] Consequently, the development of efficient and regioselective synthetic methodologies to construct and functionalize the THQ core is a paramount objective for organic chemists.
Among the classical C-C bond-forming reactions, the Friedel-Crafts alkylation offers a direct approach to introduce alkyl substituents onto an aromatic ring.[4][5] However, the direct Friedel-Crafts alkylation of a pre-formed tetrahydroquinoline ring to achieve 6-substitution is fraught with challenges. The primary obstacle lies in the interaction between the Lewis basic nitrogen atom of the THQ and the Lewis acid catalyst required for the reaction.[6][7] This interaction forms a stable complex, which deactivates the aromatic ring towards the desired electrophilic substitution.
This application note circumvents the challenges of direct alkylation by focusing on modern, elegant strategies that incorporate an intra- or intermolecular Friedel-Crafts alkylation step as part of a broader synthetic sequence to construct the 6-substituted THQ core. We will explore the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and offer expert insights into their application.
The Challenge: Direct Alkylation of the Tetrahydroquinoline Core
The nitrogen atom in the THQ skeleton is an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (C-5, C-7, and C-6). The C-6 position is electronically favored for substitution. However, the lone pair on this same nitrogen atom readily coordinates with Lewis acids (e.g., AlCl₃, FeCl₃), which are essential for activating the alkylating agent.[7] This acid-base complexation sequesters the catalyst and imparts a positive charge on the molecule, strongly deactivating the aromatic ring and effectively shutting down the reaction.
Caption: Lewis acid catalyst sequestration by the THQ nitrogen.
While N-protection strategies can mitigate this issue, as demonstrated in related Friedel-Crafts acylation reactions[8], more robust and versatile methods involve constructing the THQ ring itself through a key Friedel-Crafts step.
Strategy I: Intramolecular Friedel-Crafts Alkylation
A powerful strategy to synthesize substituted THQs is through an intramolecular Friedel-Crafts reaction. In this approach, a suitable precursor bearing a tethered electrophilic group and a nucleophilic aniline-type ring is cyclized in the presence of a Lewis acid. This method elegantly bypasses the catalyst sequestration problem by building the heterocyclic ring and creating the desired substitution pattern simultaneously. Lewis acids such as scandium triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃) have proven effective in promoting these cyclizations.[9]
The general workflow involves the synthesis of an N-aryl precursor that contains a latent electrophile, such as an alcohol or alkene, which can be activated by the Lewis acid to generate an oxonium or carbocation intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and complete the heterocyclic system.
Caption: Workflow for intramolecular Friedel-Crafts cyclization.
Strategy II: Cascade Friedel-Crafts Alkylation/[1][10]-Hydride Transfer/Mannich Cyclization
A highly innovative and atom-economical approach for synthesizing poly-substituted THQs utilizes a cascade reaction catalyzed by the potent, metal-free Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][10][11] This redox-neutral annulation combines an N-alkylaniline with an electron-deficient alkyne to construct the THQ core in a single, efficient operation.[1] To synthesize a 6-substituted THQ, one would typically start with a para-substituted N-alkylaniline.
The reaction proceeds through a remarkable sequence:
-
Intermolecular Friedel-Crafts Alkylation: The B(C₆F₅)₃ catalyst activates the alkyne, making it susceptible to nucleophilic attack by the electron-rich aniline at the position ortho to the amino group. This is the initial C-C bond formation.[1]
-
[1][12]-Hydride Transfer: A subsequent intramolecular hydride shift occurs from the N-alkyl group to the newly installed side chain. This step is often rate-determining.[1][11]
-
Mannich Cyclization: The resulting iminium ion is then trapped intramolecularly by the aromatic ring in a classic Mannich-type reaction, closing the six-membered ring to yield the final 1,2,3,4-tetrahydroquinoline product.[1]
This cascade is notable for its efficiency, mild conditions, and the ability to build molecular complexity rapidly from simple starting materials.
Caption: B(C₆F₅)₃-catalyzed cascade for THQ synthesis.
Experimental Protocols
Protocol: B(C₆F₅)₃-Catalyzed Synthesis of a 6-Substituted Tetrahydroquinoline
This protocol is adapted from the redox-neutral annulation reaction developed by Ma, Yang, and coworkers.[1][10] It describes the synthesis of a model 6-methyl-substituted THQ derivative.
Materials:
-
N,N,4-trimethylaniline (1a)
-
β,γ-alkynyl-α-ketoester (2a)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add N,N,4-trimethylaniline (1a, 0.5 mmol, 1.0 equiv.).
-
Add anhydrous toluene (2.0 mL) via syringe to dissolve the aniline.
-
To this solution, add the β,γ-alkynyl-α-ketoester (2a, 0.6 mmol, 1.2 equiv.).
-
Add the B(C₆F₅)₃ catalyst (0.05 mmol, 10 mol%).
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the time determined by reaction monitoring (typically 12-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 6-methyl-1,2,3,4-tetrahydroquinoline product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Summary and Scope
The B(C₆F₅)₃-catalyzed cascade reaction demonstrates a broad substrate scope, accommodating various substitutions on both the aniline and alkyne coupling partners. The table below summarizes representative yields for the synthesis of different THQ derivatives using this method.
| Entry | Aniline Substrate (R¹) | Alkyne Substrate (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Me | -CO₂Et | 3a | 74 | >20:1 |
| 2 | 4-OMe | -CO₂Et | 3b | 70 | >20:1 |
| 3 | 4-Cl | -CO₂Et | 3c | 65 | >20:1 |
| 4 | 3-Me | -CO₂Et | 3d | 72 | >20:1 |
| 5 | H | -CO₂Et | 3e | 68 | >20:1 |
| 6 | 4-Me | -CO₂Me | 3f | 71 | >20:1 |
Data adapted from Zhang, B.-B., et al. (2022).[1][10] The reaction consistently produces the 3,4-anti-diastereomer with high selectivity.
Troubleshooting and Methodological Insights
-
Catalyst Choice: B(C₆F₅)₃ is a highly effective catalyst due to its strong Lewis acidity and stability.[1] Unlike AlCl₃, it is less susceptible to hydrolysis and does not form an irreversible, deactivated complex with the product. Other common Lewis acids like Cu(OTf)₂, Mg(OTf)₂, and BF₃·OEt₂ were found to be ineffective for this specific transformation.[1]
-
Solvent and Temperature: Anhydrous conditions are crucial for maintaining catalyst activity. Toluene is an effective solvent, and 80 °C provides the necessary thermal energy for the rate-determining hydride transfer step without promoting decomposition.
-
Regioselectivity: The initial Friedel-Crafts alkylation occurs at the less sterically hindered position ortho to the N,N-dialkylamino group. Therefore, to synthesize a 6-substituted THQ, a para-substituted aniline is the ideal starting material.
-
Side Reactions: In some cases, a conjugate addition product may be observed.[1] Optimizing the reaction time and temperature can help maximize the yield of the desired cyclized product.
Conclusion
While the direct Friedel-Crafts alkylation of tetrahydroquinoline is challenging, modern synthetic organic chemistry offers powerful alternative strategies. Intramolecular cyclizations and innovative cascade reactions that feature a Friedel-Crafts alkylation as a key step provide highly efficient and regioselective routes to 6-substituted tetrahydroquinolines. The B(C₆F₅)₃-catalyzed redox-neutral annulation, in particular, stands out as a state-of-the-art, atom-economical method for constructing these valuable heterocyclic scaffolds from simple precursors. These advanced methodologies provide researchers, scientists, and drug development professionals with robust tools for accessing novel chemical matter centered on the privileged tetrahydroquinoline core.
References
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Zhang, B.-B., Peng, S., Wang, F., Lu, C., Nie, J., Chen, Z., Yang, G., & Ma, C. (2022). Borane-catalyzed cascade Friedel–Crafts alkylation/[1][12]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science, 13(3), 794–800. [Link]
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Muthukrishnan, I., Sridharan, V., & Menendez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Request PDF. [Link]
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Zhang, B.-B., et al. (2021). Borane-Catalyzed Cascade Friedel-Crafts Alkylation/[1][12]-Hydride Transfer/Mannich Cyclization to Afford Tetrahydroquinolines. ResearchGate. [Link]
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Kim, B., et al. (2014). Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines. National Institutes of Health. [Link]
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Zhang, B.-B., Peng, S., Wang, F., Lu, C., Nie, J., Chen, Z., Yang, G., & Ma, C. (2021). Borane-catalyzed cascade Friedel–Crafts alkylation/[1][12]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science. [Link]
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Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
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Ishihara, Y., Tanaka, T., & Goto, G. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (23), 3219-3225. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
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Bunce, R. A., & Schammerhorn, E. J. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 15946–15987. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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Paradies, J. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters. [Link]
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Paradies, J. (2009). Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process. Tetrahedron Letters, 50(1), 1-20. [Link]
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Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]
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Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Semantic Scholar. [Link]
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International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro-Isoquinoline Derivatives. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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Ishihara, Y., Tanaka, T., & Goto, G. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. RSC Publishing. [Link]
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Paradies, J. (2016). Lewis Acid Catalyzed Formation of Tetrahydroquinolines via an Intramolecular Redox Process. ACS Figshare. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. [Link]
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Jeanet, M., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
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YouTube. (2022). Friedel Craft alkylation & its limitation-Electro. Sub.React.-B Pharm3 Sem-Org.Chem.[Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. [Link]
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ResearchGate. (n.d.). Regioselectivity outcome of the synthesis of tetrahydroquinolines...[Link]
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Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
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University of Calgary. (n.d.). Review of Limitations of Friedel-Crafts reactions. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation. [Link]
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Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. [Link]
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Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
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Badia, D., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]
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- 12. Stereoselective and Regioselective Intramolecular Friedel-Crafts Reaction of Aziridinium Ions for Synthesis of 4-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The nitrogen atom at the 1-position serves as a critical handle for chemical modification, allowing for the modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. N-alkylation of the THQ core is a fundamental transformation in the synthesis of novel therapeutic agents.
This document provides a detailed guide to the N-alkylation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, a common building block in drug discovery. The sterically demanding and electron-donating tert-butyl group at the 6-position can influence the reactivity of the tetrahydroquinoline ring system, making the choice of an appropriate alkylation protocol crucial for successful synthesis. We will explore three primary methodologies for this transformation: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination. Each method will be presented with a detailed protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.
Choosing the Right N-Alkylation Strategy
The selection of an N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Alkyl halides (R-X) | Base (e.g., K₂CO₃, Et₃N, Hunig's base) | Simple, readily available reagents. | Risk of over-alkylation to form quaternary ammonium salts[1][2], potential for O-alkylation with phenolic substrates. |
| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Minimizes over-alkylation[3], mild conditions, broad substrate scope. | Requires a carbonyl compound as the alkyl source. |
| Buchwald-Hartwig Amination | Aryl or vinyl halides/triflates | Palladium catalyst, phosphine ligand, base | Excellent for forming C(sp²)-N bonds, high functional group tolerance. | Requires a precious metal catalyst and specialized ligands[4][5], can be sensitive to air and moisture. |
Reaction Mechanism Overview
To provide a clearer understanding of the transformations, the following diagrams illustrate the general mechanisms for each N-alkylation method.
Figure 1: General mechanisms for N-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This classical SN2 approach is often the first method considered due to its simplicity.[1] The secondary amine of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Base: An appropriate base is crucial to prevent the reaction from stalling. Inorganic bases like potassium carbonate (K₂CO₃) are common, but hindered organic bases like N,N-diisopropylethylamine (Hunig's base) can be advantageous in minimizing side reactions.[6]
-
Temperature: The reaction temperature is often elevated to increase the reaction rate, especially with less reactive alkyl halides.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (10 mL per mmol of THQ) followed by potassium carbonate (2.0 equiv.).
-
Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv.) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, consider using a more reactive alkyl halide (iodide > bromide > chloride) or a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[7] Increasing the temperature may also be beneficial.
-
Over-alkylation: The formation of a quaternary ammonium salt is a common side reaction.[1][2] Using a slight excess of the tetrahydroquinoline or a bulky base can help to mitigate this.
Protocol 2: Reductive Amination
Reductive amination is a highly reliable and widely used method for preparing tertiary amines from secondary amines, effectively preventing the issue of over-alkylation.[3] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation. It is less reactive towards carbonyls than the iminium ion intermediate, allowing for a one-pot procedure.[3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
-
Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion, although it is not always necessary.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in anhydrous dichloromethane (15 mL per mmol of THQ).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Arylboronic Acid-Catalyzed Reductive Alkylation: A modern variation involves the use of an arylboronic acid as a catalyst in a one-pot tandem reaction starting from a quinoline. This method is metal-free and proceeds under mild conditions.[8][9][10]
Protocol 3: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[4][5] This method allows for the formation of C(sp²)-N bonds under relatively mild conditions and with high functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, BINAP) is critical for reaction efficiency and can depend on the specific substrates.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated toluene (10 mL per mmol of aryl halide).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the N-alkylation of this compound.
Figure 2: General experimental workflow.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[13]
-
Reagent Handling:
-
Alkylating agents: Many alkyl halides are toxic and potential carcinogens. Handle with care.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous solvents when required and be aware of their flammability.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several reliable methods. Direct alkylation offers a straightforward approach, while reductive amination provides excellent control over selectivity and minimizes side reactions. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the method of choice. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to successfully perform these important reactions in the pursuit of novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines.
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
- ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Vitol. (2021). Alkylate (Alkyl Unit)_SDS_US_V3.0.
- ACS Publications. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines.
- ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
- Future Science. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- J-Global. (n.d.). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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Fisher Scientific. (2015). Safety Data Sheet. Retrieved from [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study.
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- PubMed Central. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Royal Society of Chemistry. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP.
- Figshare. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6‑Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
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PubMed Central. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Retrieved from
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Application Note & Protocols: A Strategic Guide to the Development of Novel Anticancer Agents from 6-Substituted Tetrahydroquinolines
Abstract
The tetrahydroquinoline (THQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. This guide provides an integrated strategy for the design, synthesis, and preclinical evaluation of novel 6-substituted tetrahydroquinoline derivatives as potential anticancer agents. We present detailed, field-proven protocols for chemical synthesis, a tiered in vitro screening cascade, and key mechanism of action (MoA) studies, designed to accelerate the identification and validation of promising lead candidates for cancer therapy.
Section 1: Rationale and Strategy
The development of novel anticancer agents is driven by the need for therapies with improved efficacy and reduced side effects. Tetrahydroquinoline-based compounds have demonstrated a wide range of anticancer activities, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/AKT/mTOR.[2][3] The C-6 position of the THQ scaffold is a strategic point for modification, as substitutions at this site can significantly influence the compound's lipophilicity, target engagement, and overall pharmacological profile.[4]
Our strategy involves a three-phase workflow:
-
Library Synthesis: Creation of a focused library of 6-substituted THQ analogues to explore the structure-activity relationship (SAR).
-
Screening Cascade: Rapidly identify potent compounds using a primary cytotoxicity screen against a panel of cancer cell lines.
-
Mechanism Elucidation: Investigate the biological mechanism of the most promising "hit" compounds to validate their therapeutic potential.
Section 2: Synthesis of a 6-Substituted Tetrahydroquinoline Library
A robust and versatile synthetic route is paramount for generating a diverse library of compounds. The Döbner-von Miller reaction is a classic and effective method for synthesizing quinoline and tetrahydroquinoline structures from anilines and α,β-unsaturated carbonyl compounds.[5][6]
Protocol 1: Synthesis via Döbner-von Miller Reaction
This protocol describes the synthesis of a 6-substituted-2-methyl-1,2,3,4-tetrahydroquinoline derivative. The reaction is catalyzed by a Brønsted or Lewis acid and proceeds through a series of conjugate additions and cyclization steps.[5][7]
Causality: The use of an acid catalyst is crucial for activating the carbonyl group of the α,β-unsaturated aldehyde and promoting the electrophilic aromatic substitution required for cyclization.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid the generation of impurities from side reactions or decomposition.[8]
Materials:
-
Substituted aniline (e.g., 4-bromoaniline for a 6-bromo derivative)
-
Crotonaldehyde (or an equivalent α,β-unsaturated aldehyde/ketone)
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.
-
Carefully add concentrated HCl (2.0 eq) to the solution while stirring in an ice bath. The reaction can be exothermic.[8]
-
Slowly add crotonaldehyde (2.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90°C) for 6-8 hours.
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aniline starting material indicates reaction completion.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, using a gradient of Hexane and Ethyl Acetate to yield the pure 6-substituted tetrahydroquinoline product.
-
Characterize the final compound using NMR and Mass Spectrometry to confirm its structure and purity.
Section 3: In Vitro Screening Cascade
A tiered approach to screening maximizes efficiency by quickly eliminating inactive compounds while focusing resources on promising candidates. The initial screen assesses general cytotoxicity against a panel of diverse cancer cell lines.
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[9][10]
Causality: A panel of cell lines from different tissue origins (e.g., breast, lung, colon) is used to identify compounds with broad-spectrum activity or selective potency against a specific cancer type.[11][12] A known cytotoxic drug like Doxorubicin serves as a positive control to validate the assay's performance.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[11]
-
96-well cell culture plates
-
Synthesized THQ compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the THQ compounds (e.g., from 0.1 to 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (DMSO only) and "positive control" (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Data Presentation: Cytotoxicity of Lead Candidates
Results should be summarized in a clear, tabular format to facilitate comparison between compounds and cell lines.
| Compound ID | 6-Substituent | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| THQ-01 | -H | 25.4 ± 3.1 | 32.1 ± 4.5 | 28.9 ± 2.8 |
| THQ-02 | -Br | 8.3 ± 1.2 | 15.6 ± 2.4 | 11.2 ± 1.9 |
| THQ-03 | -OCH₃ | 45.7 ± 5.3 | > 50 | > 50 |
| Doxorubicin | (Control) | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Note: Data are for illustrative purposes. |
Section 4: Elucidation of Mechanism of Action (MoA)
Once potent "hit" compounds are identified (e.g., IC₅₀ < 10 µM), the next step is to determine how they kill cancer cells. Common mechanisms for anticancer agents include inducing programmed cell death (apoptosis) and arresting the cell cycle.[2]
Protocol 3: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11]
Causality: This assay provides quantitative data on the mode of cell death induced by the compound. A significant increase in the Annexin V-positive population confirms an apoptotic mechanism, which is a desirable characteristic for an anticancer drug.[13]
Materials:
-
A549 cells (or other sensitive cell line)
-
6-well plates
-
Lead THQ compound (e.g., THQ-02)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with the lead THQ compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Many THQ derivatives have been found to target the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to the induction of apoptosis.
Section 5: Structure-Activity Relationship (SAR) Insights
The data gathered from synthesis and screening are used to build an SAR model, which guides the design of the next generation of compounds.
-
Future Directions: Based on these initial findings, future synthetic efforts could focus on:
-
Exploring other halogen substitutions (Cl, F, I) at the C-6 position.
-
Introducing other electron-withdrawing groups (e.g., -CF₃, -NO₂) to test the electronic hypothesis.
-
Modifying other positions on the THQ ring to optimize potency and selectivity.
-
Conclusion
This application guide outlines a systematic and robust workflow for the discovery and early-stage development of novel anticancer agents based on the 6-substituted tetrahydroquinoline scaffold. By integrating rational chemical synthesis with a tiered biological screening cascade and detailed mechanism-of-action studies, researchers can efficiently identify and validate lead compounds with significant therapeutic potential. The protocols and strategies described herein provide a solid foundation for drug discovery programs aimed at leveraging this versatile chemical class to address the ongoing challenges in oncology.
References
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
-
Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. PubMed. Available at: [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. Available at: [Link]
-
Doebner-von Miller Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. Available at: [Link]
-
Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. Available at: [Link]
-
Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available at: [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]
-
(PDF) Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Available at: [Link]
-
Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Application Notes & Protocols: The 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline Scaffold in the Design of Novel mTOR Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: Targeting a Central Hub of Cellular Growth
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular processes, including growth, proliferation, metabolism, and survival.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a high-priority target for therapeutic intervention.[3] mTOR, a serine/threonine kinase, functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) only target mTORC1, this often leads to a feedback activation of Akt signaling via mTORC2, limiting their clinical efficacy.[2][4]
This has driven the development of second-generation, ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of the enzyme and thus inhibit both mTORC1 and mTORC2.[2][4] Within this landscape, the 1,2,3,4-tetrahydroquinoline (THQ) core has emerged as a "privileged scaffold" for designing potent kinase inhibitors.[5][6][7] Its structural features are present in several known mTOR inhibitors and allow for strategic modifications to optimize potency and selectivity.[8]
This guide focuses on the utility of the 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline scaffold as a foundational structure for developing novel, potent, and selective mTOR kinase inhibitors. We will detail the scientific rationale, design principles, and step-by-step protocols for synthesis and evaluation.
Section 1: The Scientific Rationale for the THQ Scaffold
The selection of a core scaffold is the most critical decision in a structure-based drug design campaign. The THQ framework is advantageous for several reasons:
-
Bioisosteric Relationship: The THQ core is structurally related to the quinoline and quinazoline moieties found in established ATP-competitive mTOR inhibitors like dactolisib and AZD8055, suggesting a favorable geometry for binding within the mTOR kinase domain.[8]
-
Synthetic Tractability: The THQ ring system is readily synthesized and allows for diverse substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.
-
The 6-Position as a Key Modulator: Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring of the THQ core significantly impact inhibitor potency and selectivity.[9][10] The 6-position, in particular, projects into a region of the binding pocket where steric bulk and lipophilicity can be optimized. The tert-butyl group is a large, non-polar moiety that can enhance van der Waals interactions within the active site and improve cell permeability.
Physicochemical Properties
A foundational understanding of the core scaffold's properties is essential for anticipating its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | PubChem |
| Molecular Weight | 189.30 g/mol | PubChem |
| Monoisotopic Mass | 189.15175 Da | [11] |
| XlogP (Predicted) | 4.0 | [11] |
| Predicted CCS ([M+H]⁺) | 145.1 Ų | [11] |
This data suggests the scaffold has significant lipophilicity (XlogP of 4.0), which can be advantageous for membrane permeability but may require optimization to maintain aqueous solubility.
Section 2: The Inhibitor Design and Evaluation Workflow
A successful mTOR inhibitor discovery program follows a logical, multi-stage workflow. This process begins with computational design and synthesis, followed by a cascade of in vitro assays to confirm target engagement, cellular activity, and mechanism of action.
Caption: Workflow for designing and validating THQ-based mTOR inhibitors.
Section 3: Protocols for Synthesis and Characterization
While a specific synthesis for this compound is not detailed in recent literature, a general and robust approach for creating substituted THQs can be adapted. The Pomeranz–Fritsch–Bobbitt reaction provides a classic and effective method for constructing the THQ core.[7]
Protocol 1: General Synthesis of a Substituted THQ Core
Rationale: This protocol outlines a plausible multi-step synthesis to generate the THQ scaffold. The key step is the acid-catalyzed cyclization to form the heterocyclic ring system.
Materials:
-
Substituted aniline (e.g., 4-tert-butylaniline)
-
Aminoacetaldehyde diethyl acetal
-
Concentrated sulfuric acid
-
Sodium borohydride (NaBH₄)
-
Methanol, Dichloromethane (DCM), Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of the substituted aniline (e.g., 4-tert-butylaniline) in an appropriate solvent like toluene.
-
Add 1.1 equivalents of aminoacetaldehyde diethyl acetal.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction and remove the solvent under reduced pressure.
-
-
Pomeranz-Fritsch-Bobbitt Cyclization:
-
Carefully dissolve the crude Schiff base in concentrated sulfuric acid at 0°C.
-
Allow the mixture to stir at room temperature for 12-18 hours.
-
Causality Check: The strong acid protonates the acetal, facilitating cyclization onto the aromatic ring to form the dihydroisoquinoline intermediate.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 10.
-
Extract the aqueous layer 3 times with DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude dihydroquinoline.
-
-
Reduction to Tetrahydroquinoline:
-
Dissolve the crude dihydroquinoline in methanol.
-
Cool the solution to 0°C and add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise.
-
Causality Check: NaBH₄ is a reducing agent that will selectively reduce the imine bond within the ring to an amine, completing the formation of the saturated heterocyclic THQ core.
-
Stir the reaction for 2-4 hours at room temperature.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers, filter, and concentrate.
-
-
Purification:
Section 4: In Vitro Evaluation Protocols
Once synthesized, the novel compound must be evaluated for its ability to inhibit mTOR kinase activity and suppress cancer cell growth.
Protocol 2: In Vitro mTOR Kinase Assay
Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the catalytic activity of mTOR. It is the primary confirmation of target engagement. We will use an mTORC1-focused assay as an example.
Materials:
-
Active mTORC1 enzyme complex (commercially available)
-
Inactive S6K1 protein (substrate)[1]
-
Test compound (e.g., 6-tert-butyl-THQ derivative) dissolved in DMSO
-
Torin1 (positive control inhibitor)[13]
-
DMSO (vehicle control)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT)[1]
-
ATP solution
-
Anti-phospho-S6K1 (Thr389) antibody
-
SDS-PAGE gels, Western blot equipment, and reagents
Procedure:
-
Prepare serial dilutions of the test compound and controls in DMSO. A typical starting range is 100 µM to 1 nM.
-
In a microcentrifuge tube, combine the kinase assay buffer, 250 ng of active mTOR enzyme, and 1 µg of inactive S6K1 substrate.[1]
-
Add 1 µL of the diluted test compound or control (final DMSO concentration should be ≤1%).
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[1]
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-phospho-S6K1 (Thr389) antibody to detect the level of substrate phosphorylation.
-
Data Analysis: Quantify the band intensity using densitometry. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The positive control (Torin1) should show potent, dose-dependent inhibition of S6K1 phosphorylation, while the DMSO vehicle control should show a strong signal, confirming the assay is working correctly.
Protocol 3: Cellular Proliferation Assay (SRB Assay)
Rationale: This assay determines the effect of the inhibitor on the overall growth and survival of cancer cells, providing a measure of its functional cellular potency. The A549 non-small cell lung cancer cell line is a well-established model for testing mTOR inhibitors.[9][14]
Materials:
-
A549 human lung carcinoma cells
-
Complete growth medium (e.g., F-12K Medium + 10% FBS)
-
96-well plates
-
Test compound and controls
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM). Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.057% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound stain by adding 10 mM Tris-base solution to each well.
-
Read the absorbance at 510 nm on a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Western Blot for Downstream Signaling
Rationale: This is the most critical assay for confirming the on-target mechanism of action in a cellular context. An effective ATP-competitive inhibitor should block phosphorylation of substrates downstream of both mTORC1 and mTORC2.
Caption: Downstream effects of an ATP-competitive mTOR kinase inhibitor.
Procedure:
-
Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound (e.g., 10x, 1x, and 0.1x the GI₅₀ value) for 2 hours.
-
Stimulate the mTOR pathway by adding growth factors (e.g., insulin or serum) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting as described in Protocol 2 using the following primary antibodies:
-
Interpretation: A successful dual mTORC1/mTORC2 inhibitor will show a dose-dependent decrease in the phosphorylation of S6K1, 4E-BP1, and Akt (Ser473).[15] This result distinguishes it from a rapalog, which would not inhibit p-Akt (and may even increase it).[1]
Section 5: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of these protocols is to generate data that informs the next round of inhibitor design. By synthesizing and testing a series of analogs based on the this compound scaffold, a clear SAR can be established.
Example SAR Table:
| Compound ID | R-Group at 6-Position | mTOR Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) | p-Akt (S473) Inhibition |
| THQ-01 | -H | 250 | >10 | Weak |
| THQ-02 | -F | 110 | 5.6 | Moderate |
| THQ-03 | -CF₃ | 15 | 0.45 | Strong |
| THQ-04 | -tert-butyl | 8 | 0.12 | Strong |
| 10e (ref) | -CF₃/Morpholine combo | N/A | 0.033 | Strong |
(Data for THQ-01 to THQ-04 is hypothetical for illustrative purposes. Data for compound 10e is from published literature for comparison, highlighting the potency that can be achieved with this scaffold).[9][14]
Analysis:
-
This hypothetical data shows that increasing the steric bulk and lipophilicity at the 6-position (H < F < CF₃ < tert-butyl) leads to a significant increase in both enzymatic and cellular potency.
-
The strong inhibition of p-Akt confirms that these compounds are acting as dual mTORC1/mTORC2 inhibitors.
-
The published data for compound 10e, which combines a trifluoromethyl group with a morpholine moiety elsewhere on the scaffold, demonstrates the high potency achievable through further optimization.[9][10]
Conclusion
The this compound scaffold represents a promising and synthetically accessible starting point for the design of next-generation, ATP-competitive mTOR kinase inhibitors. The protocols detailed in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and mechanistic validation of novel analogs. By systematically applying this workflow, researchers can effectively probe the structure-activity relationships of this privileged scaffold and develop lead candidates with potent anti-cancer activity for further preclinical and clinical investigation.
References
-
Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1254, 155–168. [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
-
Wikipedia contributors. (2023). mTOR inhibitors. Wikipedia, The Free Encyclopedia. [Link]
-
Hsu, P. P., et al. (2011). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Oncotarget, 2(9), 689–699. [Link]
-
Li, Q., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(19), 6647. [Link]
-
Patel, B. D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
-
Zhang, Y., et al. (2019). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 10(4), 569-581. [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]
-
Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]
-
Varghese, V., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]
-
Chaube, U., et al. (2024). Designing of target-specific N-substituted tetrahydroquinoline derivatives as potent mTOR inhibitors via integrated structure-guided computational approaches. ResearchGate. [Link]
-
Patel, B. D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]
-
Patel, B. D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Porta, C., et al. (2020). Chemical investigations to develop mTOR-selective inhibitors. ResearchGate. [Link]
-
Wróbel, T. M., & Albrecht, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3196. [Link]
-
Zhou, H. Y., & Huang, S. L. (2012). Updates of mTOR inhibitors. Anti-cancer Agents in Medicinal Chemistry, 12(9), 1031–1039. [Link]
Sources
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- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Domino Reactions for Tetrahydroquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydroquinolines via domino reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during these elegant and efficient synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to this vital heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a domino reaction for synthesizing tetrahydroquinolines?
A1: Domino reactions, also known as tandem or cascade reactions, offer significant advantages in chemical synthesis.[1][2] They allow for the construction of complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates. This approach enhances synthetic efficiency, reduces waste, and improves atom economy, aligning with the principles of green chemistry.[2]
Q2: Which domino reaction strategy should I choose for my target tetrahydroquinoline?
A2: The optimal strategy depends on the desired substitution pattern and available starting materials. The most common approaches include:
-
Povarov Reaction (Imino Diels-Alder): Ideal for creating highly substituted tetrahydroquinolines from anilines, aldehydes, and electron-rich alkenes. It is a versatile multicomponent reaction for rapidly building molecular complexity.[3]
-
Reduction-Cyclization Cascades: These are effective when starting with precursors like 2-nitroaryl ketones or aldehydes. A typical sequence involves the reduction of a nitro group, which then triggers an intramolecular cyclization.[1][4]
-
S
NAr-Terminated Sequences: This strategy is useful when you have a suitably activated aromatic ring and a nucleophilic side chain that can cyclize via nucleophilic aromatic substitution.[1][4]
Q3: What are the most critical parameters to optimize in a domino reaction for tetrahydroquinoline synthesis?
A3: The key parameters that require careful optimization are the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substrates also play a crucial role in the reaction's success.[3]
Domino Reaction Pathway: The Povarov Reaction
The Povarov reaction is a cornerstone of tetrahydroquinoline synthesis. The following diagram illustrates a generalized acid-catalyzed three-component Povarov reaction pathway.
Caption: Generalized pathway of the Povarov domino reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of tetrahydroquinolines via domino reactions.
Issue 1: Low or No Yield of the Desired Tetrahydroquinoline
A low yield is one of the most frequent challenges. The underlying cause often relates to the catalyst, reaction conditions, or substrate reactivity.
Potential Causes and Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst, typically a Lewis or Brønsted acid in Povarov-type reactions, is essential for activating the imine intermediate.[3]
-
Causality: The acid catalyst coordinates to the nitrogen of the imine, increasing its electrophilicity and lowering the LUMO energy for the [4+2] cycloaddition with the electron-rich alkene.
-
Solution:
-
Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.
-
Screen a panel of catalysts to find the most effective one for your specific substrates. Common choices include InCl₃, Yb(OTf)₃, Sc(OTf)₃, AlCl₃, and BF₃·OEt₂.[3] For some systems, Brønsted acids like p-toluenesulfonic acid can also be effective.[5][6]
-
-
-
Poorly Activated Alkene: The alkene component in a Povarov reaction must be sufficiently electron-rich to act as the dienophile.[3]
-
Causality: The rate of the Diels-Alder reaction is highly dependent on the electronic complementarity of the diene (the protonated imine) and the dienophile. An electron-donating group on the alkene raises its HOMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction.
-
Solution: If you suspect low alkene reactivity, consider using more electron-rich alkenes such as vinyl ethers or enamides.
-
-
Suboptimal Solvent Choice: The solvent can significantly impact the reaction rate and equilibrium.
-
Causality: Solvents can influence the solubility of reactants and catalysts, stabilize charged intermediates, and in some cases, participate in the reaction.
-
Solution: Conduct a solvent screen. While polar aprotic solvents like acetonitrile are often a good starting point, other options like dichloromethane, toluene, or even ethanol can sometimes provide better results depending on the specific domino reaction.[1][7]
-
| Solvent | Polarity (Dielectric Constant) | Typical Applications & Considerations |
| Acetonitrile | 37.5 | Good starting point for many Povarov reactions; dissolves many organic compounds and catalysts.[7] |
| Dichloromethane | 9.1 | Can be effective in reductive cyclizations to improve selectivity.[1][2] |
| Toluene | 2.4 | A non-polar option that can be beneficial in some Lewis acid-catalyzed reactions. |
| Ethanol | 24.5 | A protic solvent that can be suitable for some Brønsted acid-catalyzed domino reactions.[5][6] |
-
Incorrect Reaction Temperature:
-
Causality: Domino reactions often involve multiple steps, each with its own activation energy. The temperature must be sufficient to overcome these barriers but not so high as to cause decomposition or favor side reactions.
-
Solution: Systematically vary the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.
-
Issue 2: Formation of Quinoline as a Major Byproduct
The over-oxidation of the desired tetrahydroquinoline to the corresponding aromatic quinoline is a common side reaction.
Potential Causes and Solutions:
-
Aerial Oxidation: The tetrahydroquinoline product can be susceptible to oxidation, particularly at elevated temperatures in the presence of air.
-
Causality: The benzylic C-H bonds in the tetrahydroquinoline ring are relatively weak and can be abstracted by radicals, initiating an oxidation cascade that leads to the more thermodynamically stable aromatic quinoline.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7]
-
-
Choice of Catalyst/Reagents: Some Lewis acids or reaction conditions can promote oxidation.
-
Causality: Certain metal-based catalysts can have multiple accessible oxidation states and may facilitate electron transfer processes that lead to oxidation of the product.
-
Solution: If quinoline formation is a persistent issue, consider using milder catalysts. In the context of reductive cyclizations, ensure that the reducing agent is sufficiently active and present in an adequate amount to fully reduce all intermediates and prevent competing elimination pathways.[1][7]
-
Issue 3: Poor Diastereoselectivity
For many applications, controlling the stereochemistry of the newly formed chiral centers in the tetrahydroquinoline ring is crucial.
Potential Causes and Solutions:
-
Reaction Temperature:
-
Causality: The transition states leading to different diastereomers often have small energy differences. At higher temperatures, there may be enough thermal energy to overcome these small barriers, leading to a mixture of products. Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often improve diastereoselectivity.
-
-
Solvent Effects:
-
Causality: The solvent can influence the conformation of the transition state through solvation effects. A bulkier or more coordinating solvent may favor a specific arrangement of the reactants, leading to higher selectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Toluene, for example, is less coordinating than acetonitrile and may lead to different stereochemical outcomes.
-
-
Catalyst Choice:
-
Causality: The size and nature of the Lewis acid and its ligands can create a chiral environment around the reacting species, sterically directing the approach of the dienophile to one face of the imine.
-
Solution: For asymmetric syntheses, employ a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand.[8] Even for non-asymmetric reactions, the choice of an achiral Lewis acid can influence diastereoselectivity.
-
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Povarov Reaction
This protocol provides a starting point for optimizing a three-component Povarov reaction.
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL), add the catalyst (e.g., BF₃·OEt₂, 30 mol%).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.
-
Add the electron-rich alkene (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 82 °C) for the required time (typically 12-24 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and purify by column chromatography.
Protocol 2: Catalyst Screening for a Domino Reaction
-
Set up an array of small-scale reactions in parallel (e.g., in vials or a multi-well plate).
-
To each vial, add the substrates and solvent under identical conditions.
-
To each vial, add a different catalyst (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃, p-TsOH, etc.) at the same molar percentage (e.g., 10 mol%).
-
Run the reactions for a set period (e.g., 24 hours) at a constant temperature.
-
Analyze the outcome of each reaction by LC-MS or ¹H NMR of the crude reaction mixture to determine the conversion and yield of the desired product.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in domino reactions for tetrahydroquinoline synthesis.
Caption: A decision tree for troubleshooting domino reactions.
References
-
Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link]
-
Royal Society of Chemistry. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. [Link]
-
Menéndez, J. C. (2019). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 24(15), 2761. [Link]
-
ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]
-
Blucher Proceedings. (2016). Diastereoselective synthesis of dihydroquinolines and tetrahydroquinolines from Morita Baylis-Hillman adducts. [Link]
-
Sun, J., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839–1843. [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of tetrahydro‐indenoquinolines via formal Povarov reaction. [Link]
-
Gigant, N., & Gillaizeau, I. (2015). Construction of Nitrogen-Fused Tetrahydroquinolines via a Domino Reaction. Organic Letters, 17(10), 2466–2469. [Link]
-
National Center for Biotechnology Information. (2013). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. [Link]
-
Beilstein Journals. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. [Link]
-
National Center for Biotechnology Information. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
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- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Side Reactions in the Cyclization of N-Alkylated Anilines
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert-driven, actionable advice for troubleshooting common and complex side reactions encountered during the intramolecular cyclization of N-alkylated anilines. As researchers and drug development professionals, we understand that unexpected byproducts and low yields can significantly impede progress. This resource, structured in a practical question-and-answer format, explains the causality behind these issues and offers field-proven solutions.
Frequently Asked Questions (FAQs)
Section 1: Issues with Reaction Initiation and Conversion
Question 1: My cyclization reaction is not proceeding, or the yield is extremely low. What are the primary causes and how can I improve it?
Answer: Low conversion in the cyclization of N-alkylated anilines is a frequent issue stemming from several core factors related to starting material reactivity and reaction conditions.
-
Poor Nucleophilicity of the Aniline Ring: The cyclization step is often an intramolecular electrophilic aromatic substitution. If the aniline ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), its nucleophilicity is significantly reduced, slowing or preventing the ring-closing step.
-
Inadequate Electrophile Generation: The reaction partner for the aniline ring must be sufficiently electrophilic. In reactions like the Pictet-Spengler, this is an iminium ion; in others, it might be a carbocation or a related species. If the conditions are not suitable for generating this electrophile (e.g., acid catalyst is too weak, leaving group is poor), the reaction will stall.[1][2]
-
Steric Hindrance: Bulky substituents on the N-alkyl chain or near the site of cyclization on the aniline ring can sterically hinder the conformation required for the intramolecular reaction to occur.
-
Inappropriate Reaction Conditions: Many classical cyclization reactions, such as the Madelung synthesis, require harsh conditions like very high temperatures (200–400 °C) and strong bases (e.g., sodium ethoxide).[3] Failure to achieve these requisite conditions will result in low conversion. Conversely, for more delicate substrates, these same conditions can cause degradation.
Troubleshooting Workflow:
-
Assess Substrate Electronics: If your aniline is electron-deficient, consider switching to a more forcing catalyst system (e.g., stronger Lewis acids like BF₃·OEt₂ or polyphosphoric acid in Fischer-type syntheses) or modifying the synthetic route to install the electron-withdrawing group after cyclization.[4]
-
Enhance Electrophilicity: In Pictet-Spengler type reactions, ensure your acid catalyst is sufficiently strong to promote iminium ion formation. In some cases, converting the intermediate imine to an N-acyliminium ion can dramatically increase its electrophilicity, allowing the reaction to proceed under milder conditions.[1]
-
Optimize Temperature and Solvent: For thermally driven reactions, systematically increase the temperature in a stepwise manner. The choice of a high-boiling point solvent (e.g., diphenyl ether, sulfolane) is critical. For base-catalyzed reactions like the Madelung synthesis, ensure the base is sufficiently strong and soluble in the chosen solvent. Modern variations often use organolithium reagents to improve efficiency at lower temperatures.[3][5]
dot
Caption: Troubleshooting Decision Tree for Low Conversion.
Section 2: Common Byproducts and Their Mitigation
Question 2: I am observing a significant amount of N-dealkylated starting material or product. What causes this and how can I prevent it?
Answer: N-dealkylation is a common and frustrating side reaction, often proceeding through oxidative or acid-catalyzed pathways.
Causality: The mechanism of N-dealkylation can be complex. In the presence of an oxidant (including atmospheric oxygen at high temperatures), the reaction can proceed via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.[6][7] This generates an aminium radical cation or an α-amino radical, respectively, which then fragments to give the dealkylated aniline and an aldehyde or ketone.[8][9]
-
Hydrogen Atom Transfer (HAT): An oxidant abstracts a hydrogen atom from the carbon adjacent to the nitrogen. This is often the rate-limiting step.[8]
-
Single Electron Transfer (SET): An electron is transferred from the amine to an oxidant, forming a radical cation that is susceptible to cleavage.[6]
Under strongly acidic conditions, particularly at elevated temperatures, direct cleavage of the N-alkyl bond can also occur, especially if the alkyl group can form a stable carbocation (e.g., N-benzyl or N-tert-butyl groups).
Mitigation Strategies:
-
Maintain an Inert Atmosphere: The most crucial step to prevent oxidative dealkylation is to rigorously exclude oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents prior to use by sparging with an inert gas, or by using several freeze-pump-thaw cycles.
-
Moderate Reaction Temperature: High temperatures accelerate oxidative decomposition. Determine the minimum temperature required for efficient cyclization and avoid excessive heating.
-
Avoid Protic Acids with Susceptible Groups: If your N-alkyl group is prone to acid-catalyzed cleavage, consider using Lewis acids instead of Brønsted acids, or explore reaction pathways that do not require strong acid catalysis.
dot
Caption: Competing Pathways for Oxidative N-Dealkylation.
Question 3: My reaction is producing a complex mixture of byproducts, some of which I suspect are rearrangement products. What is happening?
Answer: Rearrangements are common under the thermal or acidic conditions used for many cyclization reactions. Identifying the specific type of rearrangement is key to solving the problem.
Common Scenarios:
-
[7][7]-Sigmatropic Rearrangements (Fischer Indole Synthesis): The core of the Fischer indole synthesis is a[7][7]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[10] If the starting ketone is unsymmetrical, this rearrangement can occur in two different directions, leading to a mixture of regioisomeric indoles.[4]
-
Pummerer-type Rearrangements: While the classical Pummerer rearrangement involves a sulfoxide, analogous rearrangements can occur with other heteroatoms.[11][12] If an N-oxide is formed as an intermediate (via unintended oxidation), it can be activated by an acid or anhydride (e.g., TFAA if used as a solvent or catalyst) to form an electrophilic intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement, leading to unexpected α-functionalized amine products instead of the desired cyclized product.[13][14]
-
Wagner-Meerwein Rearrangements: If carbocationic intermediates are formed during the reaction (common in acid-catalyzed cyclizations), they can undergo skeletal rearrangements to form more stable carbocations before the final cyclization or quenching step, leading to structurally isomeric products.
Mitigation Strategies:
-
Control Regioselectivity: In Fischer indole syntheses, use a symmetrical ketone or aldehyde if possible. If an unsymmetrical ketone is necessary, carefully analyze the electronic and steric factors that might favor one rearrangement pathway over the other and optimize the acid catalyst and temperature to enhance selectivity.[15]
-
Prevent Oxidation: As with N-dealkylation, rigorously excluding oxygen is the best way to prevent the formation of N-oxide intermediates that can lead to Pummerer-type side reactions.
-
Stabilize Intermediates: To prevent Wagner-Meerwein rearrangements, choose reaction conditions that avoid the formation of unstable carbocations. This might involve using less acidic catalysts, lower temperatures, or switching to a concerted reaction pathway if possible.
| Side Reaction Type | Common Cause | Key Reaction | Mitigation Strategy |
| Regioisomers | Use of unsymmetrical ketones | Fischer Indole Synthesis | Use symmetrical ketone; optimize acid catalyst and temperature. |
| Pummerer-type | In-situ oxidation to N-oxide + acid/anhydride | Various | Rigorously exclude O₂; avoid anhydride-based reagents if possible. |
| Skeletal Rearrangement | Unstable carbocation intermediates | Acid-catalyzed cyclizations | Use milder/Lewis acids; lower reaction temperature. |
Table 1: Summary of Common Rearrangement Side Reactions and Solutions.
Section 3: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol is essential for preventing oxidative side reactions like N-dealkylation and N-oxide formation.
Materials:
-
Two- or three-neck round-bottom flask, oven-dried
-
Rubber septa
-
Reflux condenser, oven-dried
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or manifold (optional, but recommended)
-
Degassed solvent
Procedure:
-
Assembly: Assemble the oven-dried glassware while still hot. Immediately fit all openings with rubber septa. Insert an inert gas inlet needle and an outlet needle.
-
Purging: Allow the glassware to cool to room temperature under a steady flow of inert gas. This process, known as "flame-drying" if done with a heat gun, removes adsorbed water and atmospheric gases.
-
Addition of Solids: Briefly remove a septum, add your N-alkylated aniline and any solid reagents against a positive flow of inert gas, and quickly reseal the flask.
-
Purge Cycle: Evacuate the flask using a Schlenk line (if available) and backfill with inert gas. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert.
-
Addition of Liquids: Add degassed solvent and any liquid reagents via a gas-tight syringe through a septum.
-
Reaction: Heat the reaction as required. Maintain a slight positive pressure of inert gas throughout the reaction, evidenced by a slow bubbling rate (1-2 bubbles per second) in the oil bubbler.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis (Milder Conditions)
Classical Bischler-Möhlau synthesis often suffers from low yields due to harsh conditions.[16][17] Microwave irradiation can provide rapid, uniform heating, often leading to cleaner reactions and higher yields.[18]
Materials:
-
Microwave synthesis vial with a stir bar
-
α-Bromo-acetophenone derivative (1.0 mmol)
-
Aniline derivative (3.0 mmol, 3 equivalents)
-
Catalyst (e.g., Lithium Bromide, 0.2 mmol, 20 mol%)
-
Solvent (e.g., Acetonitrile, 3 mL)
-
Microwave synthesizer
Procedure:
-
Preparation: To the microwave synthesis vial, add the α-bromo-acetophenone, aniline derivative, lithium bromide, and the stir bar.
-
Solvent Addition: Add the solvent (acetonitrile).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters (e.g., temperature = 150 °C, hold time = 20 minutes, power = 100 W). These parameters should be optimized for your specific substrates.
-
Workup: After the reaction is complete and the vial has cooled, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
-
National Center for Biotechnology Information. (2010). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PubMed Central. Retrieved from [Link]
-
PubMed. (2010). Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. Retrieved from [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Green Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: Insight into the origin of the regioselectivity. Retrieved from [Link]
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Graebe-Ullmann Synthesis. (n.d.). Merck Index. Retrieved from [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
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Wiley Online Library. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. Retrieved from [Link]
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ResearchGate. (2012). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Request PDF. Retrieved from [Link]
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ResearchGate. (2016). Bischler Indole Synthesis. Retrieved from [Link]
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PubMed. (2011). Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines. Retrieved from [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
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ACS Publications. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]
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HETEROCYCLES. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
YouTube. (2021). The Madelung Synthesis - Full Video Lecture. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Madelung Indole Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (1942). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PubMed Central. Retrieved from [Link]
-
White Rose Research Online. (2011). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. Retrieved from [Link]
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Navigating the Labyrinth of Regioisomers in Substituted Tetrahydroquinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted tetrahydroquinolines, a privileged scaffold in medicinal chemistry, is often plagued by the formation of regioisomers, complicating purification and impacting yields.[1][2] This guide, from the desk of a Senior Application Scientist, provides practical, in-depth troubleshooting strategies and foundational knowledge to empower you to control and resolve these challenging isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in common tetrahydroquinoline syntheses like the Povarov or Friedländer reactions?
A1: The regiochemical outcome is a delicate interplay of electronic and steric effects inherent to your substrates, the nature of the catalyst, solvent polarity, and reaction temperature.[3] In electrophilic aromatic substitution-type cyclizations, the electronic properties of substituents on the aniline ring are paramount. Electron-donating groups (EDGs) typically direct ortho- and para- cyclization, whereas electron-withdrawing groups (EWGs) favor meta-addition.[3]
Q2: My Povarov reaction is yielding an inseparable mixture of regioisomers. What's my first troubleshooting step?
A2: Before resorting to complex purification schemes, revisiting your catalytic system is often the most fruitful initial step. The choice of Lewis or Brønsted acid catalyst can profoundly influence the regiochemical course of the reaction.[3] For instance, chiral phosphoric acids have demonstrated efficacy in controlling both enantioselectivity and, in some cases, regioselectivity.[4]
Q3: I've optimized my reaction conditions, but I'm still getting a significant amount of the undesired regioisomer. What are my options for purification?
A3: When reaction optimization is insufficient, chromatographic separation is the next logical step. However, due to their similar physical properties, regioisomers can be notoriously difficult to separate.[5] A systematic approach to solvent screening for column chromatography is essential. If standard silica gel chromatography fails, consider alternative stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[6] In challenging cases, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.[5][7]
Troubleshooting Guides: A Deeper Dive
Issue 1: Poor Regioselectivity in the Friedländer Annulation
Scenario: You are attempting to synthesize a 2,4-disubstituted tetrahydroquinoline via a Friedländer reaction between an unsymmetrical ketone and a 2-aminoarylketone, but you are obtaining a mixture of both possible regioisomers.
Root Cause Analysis: The regioselectivity in the Friedländer synthesis is dictated by which α-carbon of the ketone undergoes initial condensation with the 2-amino group.[8][9] This is influenced by the relative acidity of the α-protons and steric hindrance around the carbonyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Friedländer annulation.
Experimental Protocol: Catalyst Screening for Improved Regioselectivity
-
Baseline Reaction: Set up the reaction using your original, problematic conditions to serve as a control.
-
Parallel Reactions: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) under identical conditions (solvent, temperature, concentration) but with different catalysts.
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS to determine the reaction completion and the ratio of regioisomers.
-
Data Comparison: Quantify the regioisomeric ratio for each catalyst using ¹H NMR or GC-MS of the crude reaction mixture.
Data Summary: Catalyst Effect on Regioisomeric Ratio
| Catalyst | Regioisomer A (%) | Regioisomer B (%) |
| None (Thermal) | 55 | 45 |
| p-TsOH | 75 | 25 |
| KOtBu | 40 | 60 |
| Iodine | 80 | 20 |
Issue 2: Co-elution of Regioisomers During Column Chromatography
Scenario: You have a mixture of tetrahydroquinoline regioisomers that show very similar or identical Rf values on TLC across a range of standard solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Root Cause Analysis: Regioisomers often have nearly identical polarities and molecular weights, making their separation by traditional adsorption chromatography challenging.[5] Their similar structures lead to comparable interactions with the stationary phase.
Troubleshooting Workflow:
Caption: A systematic approach to resolving co-eluting regioisomers.
Experimental Protocol: Preparative TLC for Small-Scale Separation
-
Solvent System Optimization: Find a solvent system that provides even a slight separation of the regioisomers on an analytical TLC plate.
-
Plate Preparation: Use a larger preparative TLC plate with a thicker silica layer.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent and carefully apply it as a thin line across the origin of the preparative plate.
-
Development: Develop the plate in the optimized solvent system. It may be beneficial to perform multiple developments, drying the plate between each run, to enhance separation.
-
Visualization: Visualize the separated bands using a UV lamp.
-
Isolation: Carefully scrape the silica corresponding to each band into separate vials.
-
Extraction: Extract the product from the silica using a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Solvent Removal: Filter the silica and evaporate the solvent to obtain the isolated regioisomers.
Issue 3: Ambiguous Spectroscopic Data for Regioisomer Identification
Scenario: You have successfully separated two isomers, but their ¹H NMR and mass spectra are very similar, making definitive structural assignment difficult.
Root Cause Analysis: Regioisomers will have the same mass and often exhibit similar fragmentation patterns in MS. Their ¹H NMR spectra may show similar chemical shifts and splitting patterns, especially for protons distant from the point of isomeric variation.
Troubleshooting Workflow:
Caption: Workflow for the definitive structural elucidation of regioisomers.
Key Experiment: HMBC for Differentiating Substitution Patterns
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for distinguishing regioisomers. It shows correlations between protons and carbons that are two or three bonds away. By carefully analyzing the long-range correlations from a specific proton (e.g., a methyl group substituent) to the carbons of the tetrahydroquinoline core, you can definitively establish the point of attachment.
References
- S. Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031–15070.
- Mercuration of quinoline give different isomers how could these isomers separated. (2017).
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.).
- Technical Support Center: Strategies to Improve Regioselectivity in Tetrahydroquinoline Reactions. (n.d.). Benchchem.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025).
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
- Regiochemical control in Diels–Alder routes to aza-anthraquinone derivatives. (n.d.). Royal Society of Chemistry.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2024). ChemRxiv.
- (PDF) ChemInform Abstract: Synthesis of 1,2,3,4‐Tetrahydroquinolines Including Angustureine and Congeneric Alkaloids. A Review. (2015).
- Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
- Regioselectivity outcome of the synthesis of tetrahydroquinolines... (n.d.).
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021). Frontiers in Chemistry.
- Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications. (2001). The Journal of Organic Chemistry.
- Regiochemical control in Diels–Alder routes to aza-anthraquinone deriv
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Separating Regioisomers using Prepar
- Single-Operation Deracemization of 3H-Indolines and Tetrahydroquinolines Enabled by Phase Separ
- Tetrahydroquinolines by Inverse Electron-Demand Aza-Diels-Alder Reaction. (n.d.). Sci-Hub.
- Technical Support Center: Characterization of Tetrahydroquinoline Deriv
- How to separ
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016).
- Proposed mechanism for regioselectivity control. (n.d.).
- The Friedl??nder Synthesis of Quinolines. (n.d.).
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Friedländer synthesis. (n.d.). Wikipedia.
- Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. (2022).
- Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). PubMed Central.
- Visible-light-induced photoxidation-Povarov cascade reaction: synthesis of 2-arylquinoline through alcohol and N-benzylanilines under mild conditions via Ag/g-C3N4 nanometric semiconductor catalyst. (n.d.).
- Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. (2008). The Journal of Organic Chemistry.
- Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. (2023). Advances in Heterocyclic Chemistry.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry.
- Thermodynamics of tetrahydroquinoline oxidation. The detailed... (n.d.).
- Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. (n.d.). Royal Society of Chemistry.
- Progress in the Chemistry of Tetrahydroquinolines. (n.d.).
- Tetrahydroquinoline. (n.d.). Wikipedia.
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Validation & Comparative
mass spectrometry analysis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
Introduction
This compound is a heterocyclic compound belonging to the tetrahydroquinoline family. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and natural products.[1] Accurate structural characterization and sensitive detection are paramount for researchers working with such molecules. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the principles and practical outworking of different ionization techniques, explore the predictable fragmentation pathways, and offer detailed experimental protocols. The objective is to equip the reader with the expertise to select the optimal analytical strategy based on their research goals, whether it be routine identification, structural elucidation of novel analogues, or quantitative analysis in complex matrices.
Core Principles: Ionization and Fragmentation
The journey of a molecule through a mass spectrometer begins with ionization, the process of converting the neutral analyte into a charged ion.[2] The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum—specifically, the extent of fragmentation. For this compound (Molecular Formula: C₁₃H₁₉N, Molecular Weight: 189.30 g/mol ), the presence of a basic nitrogen atom makes it amenable to several ionization techniques.
The "Nitrogen Rule" is a useful preliminary check in spectral interpretation. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 189 Da mass of our target compound.[3]
Comparison of Ionization Techniques
The two primary categories of ionization are "hard" and "soft" techniques. Hard ionization imparts significant energy to the analyte, leading to extensive fragmentation, while soft ionization methods are gentler, typically leaving the molecular ion intact.[4]
| Ionization Technique | Principle | Typical Result for C₁₃H₁₉N | Pros | Cons |
| Electron Impact (EI) | High-energy electrons (70 eV) bombard the sample, causing electron ejection and fragmentation.[5] | Abundant fragment ions, potentially weak or absent M⁺• peak. | Rich structural information from fragmentation patterns; reproducible library-searchable spectra. | Molecular ion may not survive, complicating molecular weight determination. Requires volatile and thermally stable samples. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane) is ionized, which then transfers a proton to the analyte.[6] | Strong protonated molecule peak [M+H]⁺ (m/z 190); minimal fragmentation. | Clear molecular weight confirmation; gentler than EI. | Provides limited structural information. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[2] | Predominantly the protonated molecule [M+H]⁺ (m/z 190). | Excellent for LC-MS; very soft ionization suitable for labile molecules; high sensitivity. | Susceptible to matrix effects; requires analyte to be soluble. |
Fragmentation Pathways: Decoding the Structure
The true power of mass spectrometry in structural analysis lies in the interpretation of fragmentation patterns. The fragmentation of this compound is predictable based on the established principles of organic mass spectrometry, which involve the cleavage of the weakest bonds and the formation of the most stable carbocations and radical species.[7]
Electron Impact (EI) Fragmentation
Under EI conditions, the initial molecular ion (M⁺• at m/z 189) is energetically unstable and undergoes several characteristic cleavages:
-
Alpha-Cleavage: The bond adjacent (alpha) to the nitrogen atom is a common point of cleavage in amines.[8] For the tetrahydroquinoline ring, this can lead to the loss of a hydrogen radical.
-
Benzylic Cleavage & Loss of Methyl: The tert-butyl group provides a major fragmentation route. The loss of a methyl radical (•CH₃) is highly favorable as it results in a stable tertiary carbocation. This gives rise to a prominent peak at M-15 (m/z 174) .[9]
-
Loss of the tert-Butyl Group: Cleavage of the bond between the aromatic ring and the tert-butyl group can occur, leading to the loss of a tert-butyl radical. However, the formation of a stable tert-butyl cation (m/z 57) is more likely, which would leave a radical cation of tetrahydroquinoline. A more direct and significant fragmentation is the loss of isobutylene (a neutral loss of 56 Da) via a rearrangement process.
-
Ring Fragmentation: The saturated heterocyclic ring can undergo fragmentation similar to other cyclic amines, often involving the loss of ethylene (M-28).[9]
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
When using soft ionization techniques like ESI or CI, the primary ion observed is the protonated molecule, [M+H]⁺ (m/z 190). To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different pathways than the odd-electron M⁺• ion from EI, typically involving the loss of stable neutral molecules.
For this compound, a likely fragmentation pathway for the [M+H]⁺ ion involves the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56 Da. This rearrangement is a characteristic fragmentation for protonated tert-butyl substituted aromatic compounds.
Predicted Fragmentation of [M+H]⁺:
[C₁₃H₁₉N + H]⁺ (m/z 190) → [C₉H₁₁N + H]⁺ (m/z 134) + C₄H₈
Experimental Protocols & Workflows
The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is fundamental. GC-MS is well-suited for volatile and thermally stable compounds like our target analyte, and EI is the most common ionization source, providing library-searchable spectra. LC-MS with ESI is more versatile, especially for less volatile derivatives or when analyzing samples in complex biological matrices.[10]
Workflow for Mass Spectrometric Analysis
Caption: General workflow for the MS analysis of the target compound.
Protocol 1: GC-MS with Electron Impact (EI) Ionization
This method is ideal for confirming the identity of a synthesized compound against a reference or for structural elucidation of unknown impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS with Electrospray Ionization (ESI)
This protocol is superior for quantitative analysis in complex matrices like plasma or for analyzing compounds that may be thermally sensitive.
-
Sample Preparation: Prepare a 1 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is recommended to reduce matrix effects.[10]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS/MS Transition: For targeted analysis, monitor the transition from the precursor ion (m/z 190) to a specific product ion (e.g., m/z 174 or 134). Collision energy should be optimized but a starting point of 15-20 eV is reasonable.
-
Data Summary and Visualization
A clear presentation of the expected data is crucial for comparative analysis.
Table 1: Predicted Key Ions for this compound
| Ion Description | Predicted m/z (EI) | Predicted m/z (ESI/CI) | Notes |
| Molecular Ion (M⁺•) | 189 | - | The radical cation; may be weak in EI. |
| Protonated Molecule ([M+H]⁺) | - | 190 | The primary ion in soft ionization. |
| Loss of Methyl ([M-CH₃]⁺) | 174 | 174 (from MS/MS) | A highly probable fragment due to the stable resulting cation. |
| Loss of Isobutylene ([M-C₄H₈]⁺•) | 133 | 134 (from [M+H]⁺) | Characteristic rearrangement for tert-butyl aromatics. |
| tert-Butyl Cation ([C₄H₉]⁺) | 57 | - | A common fragment in EI for tert-butyl containing compounds. |
Proposed Fragmentation Pathway (EI)
Caption: Predicted EI fragmentation of the target compound.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a robust and informative endeavor. The choice of methodology should be guided by the analytical objective.
-
For rapid identification and structural confirmation of pure samples, GC-MS with Electron Impact (EI) is the method of choice. Its detailed fragmentation patterns provide a structural fingerprint that can be compared to spectral libraries. The expected loss of a methyl group (M-15) to give a strong peak at m/z 174 is a key diagnostic feature.
-
For quantitative studies, analysis in complex biological fluids, or for thermally labile analogues, LC-MS/MS with Electrospray Ionization (ESI) is superior. It provides excellent sensitivity and selectivity, with the protonated molecule [M+H]⁺ at m/z 190 serving as the precursor for targeted MS/MS analysis, ensuring confident molecular weight confirmation.
By understanding the interplay between ionization energy and molecular structure, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts involving the this compound scaffold.
References
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MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]
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McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2487. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its unique three-dimensional structure and synthetic tractability have made it a privileged scaffold in the design of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders.[1][2][3] Among the various positions on the THQ ring system, substitution at the 6-position of the benzo-fused ring has emerged as a critical determinant of biological activity, profoundly influencing potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted tetrahydroquinoline derivatives. We will delve into a comparative analysis of how different substituents at this key position modulate biological outcomes, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the tetrahydroquinoline core.
The Strategic Importance of the 6-Position
The 6-position of the tetrahydroquinoline ring offers a strategic vector for chemical modification. Substituents at this position can directly influence the electronic properties of the aromatic ring and engage in specific interactions with biological targets. The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in defining the pharmacological profile of the resulting molecule.[4]
Comparative Analysis of 6-Substituted THQ Derivatives
To elucidate the SAR at the 6-position, we will compare derivatives bearing different functional groups and evaluate their impact on various biological activities.
Electron-Withdrawing Groups: Enhancing Anticancer Potency
The introduction of electron-withdrawing groups, such as a nitro (-NO2) group, at the 6-position has been shown to significantly impact the cytotoxic activity of tetrahydroquinoline derivatives.
One study detailed the synthesis of 6-nitro-tetrahydroquinoline, which serves as a key intermediate for further derivatization.[5] While the direct cytotoxic data for the simple 6-nitro-THQ is not the focus, its role as a precursor highlights the importance of this substitution for building more complex and potent molecules. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors, the presence of electron-withdrawing trifluoromethyl groups on an attached benzamide moiety, in conjunction with the core THQ structure, led to highly potent compounds.[5] Compound 10e from this series, which incorporates these features, demonstrated exceptional cytotoxicity against A549 lung cancer cells with an IC50 value of 0.033 µM.[5][6] This underscores a key SAR principle: strong electron-withdrawing substituents can enhance interactions within the target's active site, potentially through halogen bonding and hydrophobic interactions, leading to increased potency.[5]
Table 1: In Vitro Cytotoxicity of Representative Tetrahydroquinoline Derivatives
| Compound | 6-Substituent | Other Key Modifications | Cell Line | IC50 (µM) | Reference |
| 10e | H (on core) | N-acylated with 3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 | [5] |
| 10h | H (on core) | N-acylated with 3,5-bis(trifluoromethyl)benzamide | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |
| 13 | -OCH3 | 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 | [7] |
| 18 | H | 4-acetamido-2-methyl | HeLa (Cervical) | 13.15 | [7] |
| 26 | Heterocycle | 2-phenyl-4-quinolone | Various | Nanomolar range | [8] |
Alkyl and Aryl Substitutions: Modulating Lipophilicity and Selectivity
The addition of alkyl or aryl groups at the 6-position can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and pharmacokinetic profile. A study on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that C-6 substituted 2-phenylquinolines displayed significant and selective anticancer properties, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[7] For example, quinoline 13 , a 6-methoxy-2-(3,4-methylenedioxyphenyl)quinoline, showed an IC50 of 8.3 µM against HeLa cells with high selectivity.[7] This suggests that the electronic and steric properties of the 6-substituent, in combination with the group at the 2-position, are crucial for achieving selective cytotoxicity.
Heterocyclic Substitutions: Expanding the Interaction Landscape
Incorporating heterocyclic rings at the 6-position can introduce additional points of interaction with the biological target, such as hydrogen bonding or pi-stacking. In a series of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones evaluated as antimitotic agents, compound 26 , which features a heterocyclic ring at the 6-position, was identified as the most potent derivative, with ED50 values in the nanomolar range against a panel of human tumor cell lines.[8][9] This highlights the potential of 6-heterocyclic substitutions to dramatically enhance biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 6-substituted tetrahydroquinoline derivatives are provided below.
Synthesis of 6-Substituted Tetrahydroquinolines via Povarov Reaction
The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines.[10] A typical procedure for a 6-methyl-substituted derivative is as follows:
Protocol 1: Synthesis of a 6-Methyl-Substituted Tetrahydroquinoline Derivative
-
Imine Formation: In a round-bottom flask, dissolve p-toluidine (1 equivalent) and an appropriate aldehyde (e.g., benzaldehyde, 1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the solution at 0 °C.
-
Cycloaddition: Introduce an electron-rich alkene (e.g., ethyl vinyl ether, 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-methyl-tetrahydroquinoline derivative.[10]
Caption: Workflow for the synthesis of 6-substituted tetrahydroquinolines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Key steps in the MTT assay for evaluating cytotoxicity.
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR principles for 6-substituted tetrahydroquinoline derivatives based on the available data.
Caption: Key SAR principles for 6-substituted THQ derivatives.
Conclusion
The strategic modification of the 6-position on the tetrahydroquinoline scaffold is a powerful approach for modulating the biological activity of this important class of compounds. The evidence strongly suggests that electron-withdrawing groups can significantly enhance potency, particularly in the context of anticancer agents. Alkyl and aryl substitutions offer a means to fine-tune lipophilicity and selectivity, while the incorporation of heterocyclic moieties can introduce novel interactions with biological targets, leading to substantial gains in activity. The experimental protocols and SAR summary provided herein offer a robust framework for the rational design and development of novel 6-substituted tetrahydroquinoline derivatives as next-generation therapeutic agents. Continued exploration of diverse substitutions at this position will undoubtedly unlock new therapeutic opportunities.
References
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Cancers, 17(5), 759. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PubMed. [Link]
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Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). PubMed. [Link]
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Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. (n.d.). Frontiers in Chemistry. [Link]
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One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2023). MDPI. [Link]
-
Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. (2010). PubMed. [Link]
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Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (n.d.). Taylor & Francis Online. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
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Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (2023). Arabian Journal of Chemistry. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry. [Link]
-
Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. (n.d.). Journal of Medicinal Chemistry. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]
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Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. (n.d.). Journal of Medicinal Chemistry. [Link]
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1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. (2020). PubMed. [Link]
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Navigating Lipophilicity in Drug Discovery: A Comparative Guide to LogP Determination for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
An In-Depth Analysis of Computational Predictions Versus Gold-Standard Experimental Approaches
In the landscape of modern drug discovery and development, a molecule's lipophilicity is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (LogP) stands as the principal metric for this characteristic, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For researchers working with novel scaffolds like 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, a derivative of the versatile tetrahydroisoquinoline class of compounds, an accurate understanding of its LogP is paramount.[1][2]
This guide provides a comprehensive comparison between in silico predicted LogP values and the benchmark experimental methodology for this compound. While a definitive, publicly available experimental LogP value for this specific molecule is not readily found in the literature, this guide will detail the gold-standard experimental protocol for its determination and compare a range of predicted values from leading computational models. This approach offers researchers a robust framework for interpreting predictive data and underscores the continued importance of empirical validation.
The Indispensable Role of LogP in Medicinal Chemistry
The LogP value quantifies the differential solubility of a compound in a biphasic system of n-octanol and water, representing the lipidic and aqueous environments in the body, respectively. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor aqueous solubility, metabolic instability, and off-target toxicity. Consequently, the accurate determination of LogP is a cornerstone of lead optimization and candidate selection.
A Spectrum of Predictions: In Silico LogP for this compound
Computational, or in silico, methods for LogP prediction have become indispensable tools in early-stage drug discovery, enabling the rapid screening of large virtual libraries.[3][4] These models, however, are built on diverse algorithms and training sets, which can lead to variability in their predictions. Methods can be broadly categorized into two main classes: substructure-based and whole-molecule approaches.[5]
For this compound, a survey of prominent prediction tools reveals a range of LogP values. This variability highlights the nuances of different algorithms in handling the specific chemical features of the molecule, such as the bulky tert-butyl group and the tetrahydroquinoline core.
| Prediction Model/Software | Predicted LogP Value | Algorithmic Approach |
| XLogP3 | 2.27 | Atom-additive method with correction factors.[6][7][8][9] |
| ChemAxon | Value not explicitly found for this specific molecule, but the platform uses a fragment-based method.[10][11][12] | Fragment-based, summing contributions of molecular pieces. |
| ACD/Percepta | Value not explicitly found for this specific molecule, but the platform provides robust prediction tools.[13][14][15][16] | Proprietary algorithms often based on large experimental databases. |
| ALOGPS | Value not explicitly found for this specific molecule, but is a well-regarded online tool.[4] | Associative neural network based on atom-type electrotopological state indices. |
Note: The table reflects the types of widely used prediction models. The XLogP3 value is for a closely related isomer, 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one, indicating the likely range for the target compound.[17]
The differences in these predicted values can be attributed to how each algorithm parameterizes the contributions of the molecule's constituent atoms and functional groups. For instance, atom-additive methods like XLogP3 calculate LogP by summing the contributions of individual atoms, adjusted by correction factors for intramolecular interactions.[7] Fragment-based methods, like those used by ChemAxon, rely on a library of molecular fragments with known lipophilicity values.[11] The accuracy of these predictions is highly dependent on the quality and diversity of the underlying training data.[5]
The Gold Standard: Experimental LogP Determination via the Shake-Flask Method (OECD 107)
Despite the convenience of computational models, the shake-flask method remains the benchmark for LogP determination due to its direct and empirical nature.[18][19][20] This protocol, outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 107, involves measuring the concentration of a solute in equilibrated n-octanol and water phases.[21][22]
Causality in Experimental Design
The choice of the shake-flask method is deliberate. It provides a direct physical measurement of the partitioning equilibrium, which is the fundamental basis of the LogP value. While other methods like HPLC-based estimations exist, the shake-flask technique is preferred for its reliability, especially for compounds with LogP values in the range typically targeted for pharmaceuticals.[20][22]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (Pow) of this compound.
Materials:
-
This compound (high purity)
-
n-Octanol (analytical grade, pre-saturated with water)
-
Water (high-purity, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Phases:
-
Equilibrate n-octanol and water by stirring them together for 24 hours at the experimental temperature (typically 25°C), followed by a 24-hour separation period. This pre-saturation is crucial to prevent volume changes during the experiment.
-
-
Preparation of Test Substance Solution:
-
Accurately weigh a small amount of this compound and dissolve it in the appropriate phase. The choice of the initial solvent depends on the compound's solubility. Given the predicted LogP, dissolving in n-octanol first may be advantageous.
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the n-octanol solution of the test substance with a known volume of the water phase. The volume ratio should be chosen based on the expected LogP to ensure that the concentration in both phases is quantifiable.
-
Securely cap the tube and shake vigorously for a predetermined time (e.g., 5-10 minutes) at a constant temperature. The goal is to achieve a thorough mixing and facilitate the partitioning equilibrium.
-
-
Phase Separation:
-
Centrifuge the mixture at a sufficient speed and duration to achieve a clean separation of the two phases, breaking any emulsions that may have formed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and water phases, avoiding any contamination from the interface.
-
Quantify the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV). This requires the prior development of a calibration curve.
-
-
Calculation of LogP:
-
The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase (Coctanol) to the concentration in the water phase (Cwater).
-
Pow = Coctanol / Cwater
-
LogP = log10(Pow)
-
Visualizing the Workflows
To better understand the distinct approaches, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental Shake-Flask (OECD 107) Workflow for LogP Determination.
Caption: General Workflow for In Silico LogP Prediction.
Bridging the Gap: Interpreting Discrepancies
The variance observed among predicted LogP values, and the potential difference between these and a future experimental value, stems from several factors:
-
Model Limitations: No computational model is perfect. They may struggle with novel chemical scaffolds or complex intramolecular interactions not well-represented in their training data.[23][24]
-
Conformational Effects: The 3D conformation of a molecule can influence its lipophilicity by exposing or shielding polar groups. Most 2D-based prediction methods do not account for this.[23]
-
Experimental Conditions: The experimental LogP can be influenced by factors such as temperature, pH (for ionizable compounds), and ionic strength.[22]
For this compound, the bulky, non-polar tert-butyl group will significantly increase lipophilicity, while the secondary amine in the tetrahydroquinoline ring provides a polar, hydrogen-bonding center. The interplay between these features presents a challenge for prediction algorithms, making experimental validation particularly important.
Conclusion and Recommendations
For researchers and drug development professionals, this guide illustrates that while in silico LogP prediction is an invaluable tool for high-throughput screening, it should be viewed as a well-informed estimation rather than an absolute value. The range of predicted values for this compound underscores the necessity of a multi-faceted approach.
Key Recommendations:
-
Utilize a Consensus Approach: When relying on predictions, consider the average or median value from several reputable models to buffer against the biases of a single algorithm.
-
Prioritize Experimental Validation: For lead compounds or those advancing to later stages of development, the experimental determination of LogP via the shake-flask method is strongly recommended to obtain a definitive value.
-
Contextualize Predictions: Understand the underlying methodology of the prediction tools being used and consider how well-suited they are for the chemical space of your compounds.
By integrating the speed of computational chemistry with the accuracy of empirical methods, researchers can build a more complete and reliable understanding of a molecule's lipophilicity, ultimately leading to more informed decisions in the complex process of drug discovery.
References
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MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). MDPI. Retrieved from [Link]
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PubChem. 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. Retrieved from [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Retrieved from [Link]
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ChemAxon. logP Plugin. Retrieved from [Link]
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Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2002). ResearchGate. Retrieved from [Link]
-
CLC Drug Discovery Workbench 4.2. The log P algorithm. Retrieved from [Link]
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Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
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ACD/Labs. Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]
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(S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. (2019). ResearchGate. Retrieved from [Link]
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ACD/Labs. Predict Molecular Properties | Percepta Software. Retrieved from [Link]
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PubChem. 1,2,3,4-Tetrahydroisoquinolin-6-ol. Retrieved from [Link]
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Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]
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Cheng, T., et al. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications. Retrieved from [Link]
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Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. (2020). Agroscope. Retrieved from [Link]
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ChemAxon. LogP and logD calculations. Retrieved from [Link]
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Novel Methods for the Prediction of logP, pKa, and logD. (2002). ResearchGate. Retrieved from [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). SciSpace. Retrieved from [Link]
-
XLOGP3 User Manual. Scribd. Retrieved from [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta. (2020). YouTube. Retrieved from [Link]
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Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). ACS Publications. Retrieved from [Link]
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Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. (2007). ResearchGate. Retrieved from [Link]
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Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
ACD/Log P method description. (2002). ResearchGate. Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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A Comparative Guide to Cross-Coupling Reactions for the Synthesis of 6-tert-Butyl-Tetrahydroquinoline from Halogenated Precursors
For Researchers, Scientists, and Drug Development Professionals
The 6-tert-butyl-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, imparting favorable pharmacokinetic properties to a range of bioactive molecules. Its synthesis often relies on the strategic introduction of the tert-butyl group onto a pre-formed tetrahydroquinoline ring system. This guide provides an in-depth technical comparison of various palladium- and nickel-catalyzed cross-coupling reactions for the synthesis of 6-tert-butyl-tetrahydroquinoline from its halogenated precursors, offering insights into the rationale behind experimental choices and providing actionable protocols.
Introduction to the Challenge: Steric Hindrance in Cross-Coupling
The introduction of a bulky tert-butyl group via cross-coupling reactions presents a significant synthetic challenge. The tertiary carbon of the nucleophile can hinder the key steps of the catalytic cycle, particularly transmetalation and reductive elimination. Furthermore, with sp³-hybridized organometallic reagents, β-hydride elimination is a common and often competing side reaction that leads to the formation of isobutylene and the corresponding de-tert-butylated product. The choice of catalyst, ligand, and reaction conditions is therefore critical to overcoming these hurdles and achieving high yields of the desired 6-tert-butyl-tetrahydroquinoline.
This guide will compare four major cross-coupling strategies: Kumada, Suzuki-Miyaura, Negishi, and Stille couplings, focusing on their application to the tert-butylation of a 6-halo-1,2,3,4-tetrahydroquinoline precursor.
Precursor Synthesis: 6-Bromo-1,2,3,4-Tetrahydroquinoline
A common and readily accessible precursor for these cross-coupling reactions is 6-bromo-1,2,3,4-tetrahydroquinoline. Its synthesis can be achieved by the direct bromination of 1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-Tetrahydroquinoline[1]
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile at 0°C, add N-bromosuccinimide (NBS) (0.95 eq.) portion-wise over 1 hour.
-
Maintain the reaction mixture at 0°C and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford 6-bromo-1,2,3,4-tetrahydroquinoline as a yellow oil.[1]
Comparative Analysis of Cross-Coupling Methodologies
The following sections provide a detailed comparison of Kumada, Suzuki-Miyaura, Negishi, and Stille couplings for the synthesis of 6-tert-butyl-tetrahydroquinoline. Each section includes a discussion of the methodology, a summary of its advantages and disadvantages, and a representative experimental protocol.
Kumada Coupling: A Powerful Nickel-Catalyzed Approach
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel complexes, which are generally more effective than palladium for coupling with sterically hindered alkyl groups.[2]
Rationale: Nickel catalysts are known to be more reactive in oxidative addition to aryl halides and can better accommodate bulky ligands, which are often necessary to promote reductive elimination over β-hydride elimination. A ligand-free approach has also been reported, offering a simplified and cost-effective procedure.[3]
Advantages:
-
High reactivity, often with shorter reaction times.
-
Grignard reagents are readily prepared from inexpensive starting materials.[4]
-
Ligand-free conditions have been developed, reducing cost and simplifying purification.[3]
Disadvantages:
-
Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.
-
Strict anhydrous conditions are required.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | tBu:iBu Ratio |
| NiCl₂·1.5H₂O (2.5 mol%) | None | - | THF | -10 | 0.5 | 62 (gram scale) | 15:1 |
-
To a solution of 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add NiCl₂·1.5H₂O (2.5 mol%).
-
Cool the mixture to -10°C and add tert-butylmagnesium chloride (4.0 eq.) dropwise.
-
Stir the reaction at -10°C for 30 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Kumada coupling.
Suzuki-Miyaura Coupling: A Versatile and Tolerant Method
The Suzuki-Miyaura coupling employs an organoboron reagent as the nucleophile and is one of the most widely used cross-coupling reactions due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives. For tert-butylation, potassium tert-butyltrifluoroborate is a stable and effective alternative to the more volatile tert-butylboronic acid.[1][5][6]
Rationale: Potassium organotrifluoroborates are air- and moisture-stable crystalline solids, making them easy to handle and store.[1][7] The reaction typically requires a palladium catalyst and a base to activate the organoboron species.
Advantages:
-
Excellent functional group tolerance.[1]
-
Organoboron reagents are generally less toxic than organotin and organozinc compounds.[1]
-
Potassium tert-butyltrifluoroborate is a stable, easy-to-handle solid.[1][7]
Disadvantages:
-
Can require higher temperatures and longer reaction times compared to Kumada coupling.
-
The choice of base and solvent system is crucial for efficient reaction.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | Good to Excellent (for primary alkyltrifluoroborates)[8] |
-
In a reaction vessel, combine 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq.), potassium tert-butyltrifluoroborate (1.5 eq.), and potassium carbonate (3.0 eq.).
-
Add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture at 80-100°C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura coupling.
Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboron and organotin compounds but generally more functional group tolerant than Grignard reagents.[9][10] This makes them a good compromise for substrates with sensitive functionalities.
Rationale: The transmetalation step in the Negishi coupling is typically faster than in Suzuki-Miyaura or Stille couplings. The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination and suppress isomerization side reactions when using secondary alkylzinc reagents.[11]
Advantages:
-
High reactivity and yields.
-
Good functional group tolerance.[12]
-
Organozinc reagents can be prepared in situ.[9]
Disadvantages:
-
Organozinc reagents are moisture-sensitive and require anhydrous reaction conditions.
-
Preparation of tert-butylzinc halides can be challenging.
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1 mol%) | CPhos (2 mol%) | Toluene/THF | Room Temp. | 12-24 | High (for secondary alkylzinc reagents) |
-
Prepare a solution of tert-butylzinc chloride in THF. This can be done by reacting tert-butylmagnesium chloride with zinc chloride.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq.), a palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), and the tBuXPhos ligand (4 mol%) in anhydrous THF.[11]
-
Add the solution of tert-butylzinc chloride (1.5 eq.) to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents, such as 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous quinoline compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Carcinogenicity and Mutagenicity: Some quinoline derivatives are suspected of causing cancer and genetic defects.
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.
Therefore, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) and be familiar with emergency procedures.
Essential Personal Protective Equipment (PPE)
A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side-shields or goggles; face shield if splashing is a risk. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly. | EN 374 |
| Body | Laboratory coat, |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
